Product packaging for 1,5-Dimethylanthracene(Cat. No.:CAS No. 15815-48-2)

1,5-Dimethylanthracene

Cat. No.: B093469
CAS No.: 15815-48-2
M. Wt: 206.28 g/mol
InChI Key: RQXGHBYRZRBUQC-UHFFFAOYSA-N
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Description

1,5-Dimethylanthracene, also known as this compound, is a useful research compound. Its molecular formula is C16H14 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14 B093469 1,5-Dimethylanthracene CAS No. 15815-48-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-5-3-7-13-10-16-12(2)6-4-8-14(16)9-15(11)13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXGHBYRZRBUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C3C=CC=C(C3=CC2=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448816
Record name 1,5-dimethylanthracene
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URL https://comptox.epa.gov/dashboard/DTXSID90448816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15815-48-2
Record name 1,5-dimethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,5-Dimethylanthracene chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and structure of 1,5-Dimethylanthracene, a polycyclic aromatic hydrocarbon. The information is intended to support research and development activities where this compound is of interest.

Chemical Identity and Properties

This compound is a derivative of anthracene with methyl groups substituted at the 1 and 5 positions of the tricyclic aromatic core. Its chemical identity is established by its unique CAS registry number, molecular formula, and various spectroscopic signatures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₄[1][2][3]
Molecular Weight 206.29 g/mol [1][2][3]
IUPAC Name This compound[2]
CAS Registry Number 15815-48-2[2][3]
Melting Point 140 °C[1]
Boiling Point Data not readily available
Solubility Insoluble in water; expected to be soluble in nonpolar organic solvents like toluene.[4][5]
InChI Key RQXGHBYRZRBUQC-UHFFFAOYSA-N[1][2][3]
SMILES Cc1cccc2cc3c(C)cccc3cc12[1]

Chemical Structure

The foundational structure of this compound is the anthracene aromatic system, which consists of three fused benzene rings. The numbering of the carbon atoms in the anthracene core follows a specific convention, and in this isomer, methyl groups (CH₃) are attached to carbon atoms 1 and 5. This substitution pattern influences the molecule's electronic properties, steric hindrance, and reactivity.

Caption: Molecular structure of this compound.

Experimental Data and Protocols

Detailed experimental protocols for the specific synthesis of this compound are not widely available in public literature. However, general synthetic routes for dimethylanthracenes often involve multi-step processes that could be adapted from methodologies for similar isomers. For instance, a patent for the synthesis of 9,10-dimethylanthracene involves the reaction of o-xylene with catalysts under high temperature and pressure, followed by several transformation steps.[6] Such approaches, including Friedel-Crafts alkylation or cyclization reactions, would likely require significant optimization for the targeted synthesis of the 1,5-isomer.

3.1. Spectroscopic Analysis

While a complete set of spectra for this compound is not available in the reviewed sources, its spectral characteristics can be predicted based on its structure.

  • ¹³C NMR: PubChem indicates the availability of ¹³C NMR spectral data, which would be crucial for confirming the carbon skeleton and the specific positions of the methyl substituents.[2]

  • Mass Spectrometry: The molecular ion peak (M+) in a mass spectrum would appear at an m/z value corresponding to its molecular weight, approximately 206.28.[2][3] Fragmentation patterns would likely involve the loss of methyl groups (CH₃) or other characteristic cleavages of the aromatic system.

  • IR Spectroscopy: The infrared spectrum would show characteristic C-H stretching vibrations for the aromatic rings and the methyl groups, as well as C=C stretching vibrations within the aromatic system.

Biological Activity and Signaling Pathways

Currently, there is no significant published research detailing specific biological activities or signaling pathway interactions for this compound. Studies on other isomers, such as 9,10-dimethylanthracene, have explored their metabolism by microorganisms and in rat liver microsomes, identifying various hydroxylated metabolites.[4] Some research on other dimethylanthracene derivatives has also suggested potential anti-cancer properties.[7] However, these findings cannot be directly extrapolated to the 1,5-isomer without specific experimental validation. Therefore, no signaling pathway diagrams are applicable at this time.

Safety and Handling

Specific GHS hazard classifications for this compound are not detailed in the search results. However, related polycyclic aromatic hydrocarbons are often treated as potentially hazardous. For example, 9,10-dimethylanthracene is suspected of causing cancer and may cause long-lasting harmful effects to aquatic life.[8] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and lab coat) and handling in a well-ventilated area or fume hood, are strongly recommended.

This document is based on publicly available data and is intended for informational purposes for a technical audience. Researchers should consult primary literature and safety data sheets before commencing any experimental work.

References

Spectroscopic Profile of 1,5-Dimethylanthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-Dimethylanthracene, a polycyclic aromatic hydrocarbon. Due to the limited availability of experimentally derived spectra in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside a discussion of the expected Infrared (IR) and Ultraviolet-Visible (UV-Vis) absorption characteristics. Detailed experimental protocols for obtaining such spectra are also provided for practical application in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these values are computationally generated and should be used as a reference for the identification and characterization of this compound. Experimental verification is highly recommended.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.4Singlet2HH-9, H-10
~7.8 - 8.0Doublet2HH-4, H-8
~7.3 - 7.5Triplet2HH-3, H-7
~7.2 - 7.4Doublet2HH-2, H-6
~2.7Singlet6H-CH₃ (at C1, C5)

Data predicted using computational models. Actual chemical shifts and coupling constants may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Carbon TypeAssignment
~131.5QuaternaryC-4a, C-8a
~130.0QuaternaryC-9a, C-10a
~128.5QuaternaryC-1, C-5
~128.0CHC-4, C-8
~125.5CHC-9, C-10
~125.0CHC-3, C-7
~124.5CHC-2, C-6
~25.0CH₃-CH₃ (at C1, C5)

Data predicted using computational models. Actual chemical shifts may vary.

Table 3: Expected Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityVibration Type
3100-3000Medium-WeakAromatic C-H Stretch
3000-2850Medium-WeakAliphatic C-H Stretch (-CH₃)
1620-1580Medium-WeakAromatic C=C Stretch
1480-1440MediumAliphatic C-H Bend (-CH₃)
900-670StrongAromatic C-H Out-of-Plane Bend

These are expected absorption ranges for a dimethyl-substituted anthracene and may vary in the actual spectrum.

Table 4: Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound
Wavelength (λmax, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
~250-260Highπ → π
~340-360Moderateπ → π
~360-380Moderateπ → π*

These are characteristic absorption regions for the anthracene chromophore. The exact λmax and ε values will be solvent-dependent.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. The use of a high-purity solvent is critical to avoid interfering signals.

  • Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.

  • Instrumentation: The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the conjugated π-system.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, cyclohexane).

    • Perform serial dilutions to obtain a concentration that results in an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Sample (this compound) Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Dissolve_UV Dissolve in UV-grade Solvent Sample->Dissolve_UV Solid_IR Use as Solid Sample->Solid_IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolve_NMR->NMR UV UV-Vis Spectroscopy Dissolve_UV->UV IR IR Spectroscopy (ATR) Solid_IR->IR Process_NMR Process NMR Data (FT, Phasing, Baseline) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_UV Process UV-Vis Data (Identify λmax) UV->Process_UV Interpret Structural Elucidation & Characterization Process_NMR->Interpret Process_IR->Interpret Process_UV->Interpret

Caption: Workflow for Spectroscopic Analysis.

Quantum Chemical Insights into 1,5-Dimethylanthracene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum chemical calculations of 1,5-dimethylanthracene, a substituted polycyclic aromatic hydrocarbon. Understanding the electronic and structural properties of such molecules at a quantum level is pivotal for predicting their behavior in various applications, including materials science and as potential scaffolds in drug design. This document summarizes key computed properties, outlines the underlying computational methodologies, and visualizes the relationships between structure and electronic characteristics.

Core Computational Data Summary

The following tables present a summary of quantitative data derived from quantum chemical calculations on dimethylanthracene isomers and related substituted anthracenes. These values provide a foundational understanding of the molecule's reactivity, stability, and spectroscopic properties.

PropertyValueMethodReference
Ionization Potential (IP)Varies little among isomersDFT[1]
Electron Affinity (EA)Varies little among isomersDFT[1]

Table 1: Electronic Properties of Dimethylanthracene Isomers.

PropertyValueMethodReference
HOMO-LUMO GapInversely correlated with conjugationDFT/TD-DFT[2][3]
Vertical Excitation Wavelength~441 nm (for 1,5-diethylanthracene)TD-DFT[2][3]

Table 2: Spectroscopic and Frontier Molecular Orbital Data for 1,5-Disubstituted Anthracenes. Note: The vertical excitation wavelength is for 1,5-diethylanthracene, a close structural analog of this compound.

Experimental and Computational Protocols

The data presented in this guide are derived from Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations, which are powerful computational methods for investigating the electronic structure of molecules.

Density Functional Theory (DFT) for Ground-State Properties:

DFT methods were employed to determine the equilibrium geometries, ionization potentials, electronic affinities, dipole moments, and electronic dipole polarizabilities of dimethylanthracene isomers.[1] A typical DFT calculation involves the following steps:

  • Structure Optimization: The initial molecular geometry of this compound is optimized to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

  • Frequency Analysis: To ensure the optimized structure corresponds to a true minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

  • Property Calculation: Once the optimized geometry is obtained, various electronic properties such as ionization potential, electron affinity, and dipole moment are calculated.

A commonly used functional for such calculations on polycyclic aromatic hydrocarbons is B3LYP, often paired with a basis set like 6-311+G(d).[4][5]

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties:

TD-DFT is utilized to investigate the electronic excited states of molecules, providing insights into their UV-Vis absorption spectra. For 1,5-disubstituted anthracenes, TD-DFT calculations were used to determine the vertical excitation wavelengths.[2][3] The general workflow is as follows:

  • Ground-State DFT Calculation: An accurate ground-state calculation is a prerequisite for a reliable TD-DFT calculation.

  • Excited-State Calculation: The TD-DFT calculation is then performed on the optimized ground-state geometry to compute the energies and oscillator strengths of electronic transitions. The transition with the highest oscillator strength typically corresponds to the main absorption peak in the UV-Vis spectrum.

Visualizing Computational Workflows and Molecular Properties

The following diagrams, generated using the DOT language, illustrate the logical flow of the computational experiments and the relationship between the molecular structure and its key electronic properties.

computational_workflow cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_output Outputs start Initial Molecular Structure (this compound) geom_opt Geometry Optimization start->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis excited_state Excited-State Properties (Vertical Excitation Wavelengths) geom_opt->excited_state ground_state Ground-State Properties (IP, EA, Dipole Moment) freq_analysis->ground_state data_tables Quantitative Data Tables ground_state->data_tables spectra Predicted UV-Vis Spectrum excited_state->spectra spectra->data_tables

Figure 1: Computational workflow for determining the quantum chemical properties of this compound.

structure_property_relationship cluster_structure Molecular Structure cluster_properties Electronic Properties cluster_applications Implications mol_struct This compound (C16H14) homo_lumo HOMO-LUMO Gap mol_struct->homo_lumo determines ip_ea Ionization Potential & Electron Affinity mol_struct->ip_ea influences polarizability Polarizability mol_struct->polarizability affects reactivity Chemical Reactivity homo_lumo->reactivity spectroscopy Spectroscopic Behavior homo_lumo->spectroscopy ip_ea->reactivity materials Material Properties polarizability->materials

Figure 2: Relationship between the molecular structure of this compound and its electronic properties.

Concluding Remarks

The quantum chemical calculations summarized herein provide a detailed picture of the electronic landscape of this compound. The use of DFT and TD-DFT allows for the prediction of key parameters that govern its behavior. While specific experimental data for this compound is sparse in the reviewed literature, the theoretical investigation of its isomers and structurally similar compounds offers valuable insights.[1][2][3] These computational approaches are indispensable tools in modern chemical research, enabling the rational design of molecules with tailored properties for applications in drug development and materials science. Further experimental validation of these computational predictions would be a valuable next step in fully characterizing this compound.

References

The Discovery and Enduring Legacy of Substituted Anthracenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substituted anthracenes, a class of polycyclic aromatic hydrocarbons (PAHs), have captivated chemists and biologists for nearly two centuries. First isolated from coal tar in 1832 by Jean-Baptiste Dumas and Auguste Laurent, anthracene has evolved from a chemical curiosity into a versatile scaffold for a vast array of applications, from vibrant dyes to sophisticated therapeutics and sensitive molecular probes.[1] This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of substituted anthracenes. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key synthetic methodologies, quantitative data, and the intricate signaling pathways influenced by these remarkable compounds.

A Historical Journey: From Coal Tar to Modern Chemistry

The story of anthracene begins in the early 19th century with the burgeoning field of organic chemistry and the industrial importance of coal tar, a byproduct of coke production.

  • 1832: The Dawn of an Era. French chemists Jean-Baptiste Dumas and Auguste Laurent first isolated crude anthracene from coal tar.[1] Initially, they named it "paranaphthalene" due to its elemental composition being similar to naphthalene.[1]

  • 1866: A Luminous Discovery. Fritzsche's observation that saturated solutions of anthracene, upon exposure to sunlight, yielded a colorless crystalline precipitate that reverted to anthracene upon melting, was an early glimpse into the rich photochemistry of this molecule.

  • 1868: The Synthesis of Alizarin. The industrial significance of anthracene was cemented with the independent synthesis of the red dye alizarin from anthraquinone by Carl Graebe and Carl Liebermann, and William Henry Perkin.[2] This achievement marked a turning point, replacing the natural dye derived from the madder plant and establishing anthracene as a key precursor in the synthetic dye industry.[2]

This early work laid the foundation for over a century of research into the synthesis and application of a diverse range of substituted anthracenes.

Key Synthetic Methodologies for Substituted Anthracenes

The functionalization of the anthracene core has been a central theme in organic synthesis, leading to the development of numerous methods to introduce a wide variety of substituents. These methods have evolved from classical reactions requiring harsh conditions to modern, highly selective transition metal-catalyzed transformations.

Classical Synthetic Routes

The Elbs Reaction: One of the earliest methods for synthesizing anthracenes, the Elbs reaction, involves the pyrolysis of an o-methyl- or o-methylene-substituted diarylketone at high temperatures (400–450 °C) to induce cyclodehydration.[3][4][5] While historically significant, this method often requires harsh conditions and can lead to low yields and side products.[6][7]

Friedel-Crafts Acylation and Alkylation: The Friedel-Crafts reaction is a versatile method for introducing acyl and alkyl groups onto the anthracene ring.[4][5] The acylation of anthracene, for instance, can be achieved using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[8] The regioselectivity of the reaction is highly dependent on the solvent and reaction conditions, with substitution occurring at the 1-, 2-, or 9-positions.[8][9]

Modern Synthetic Methods

Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern organic synthesis and is particularly useful for preparing 9,10-diaryl-substituted anthracenes.[10][11] This reaction involves the coupling of a dihaloanthracene (e.g., 9,10-dibromoanthracene) with an arylboronic acid in the presence of a palladium catalyst and a base.[10][11]

Synthesis of Anthraquinones

Substituted anthraquinones are a crucial class of anthracene derivatives, many of which exhibit significant biological activity. They are often synthesized from phthalic anhydride and a substituted benzene derivative via a Friedel-Crafts acylation, followed by cyclization.[12]

Quantitative Data on the Synthesis of Substituted Anthracenes

The efficiency of synthetic routes to substituted anthracenes varies significantly depending on the chosen methodology and the nature of the substituents. The following tables summarize representative yields for some key reactions.

Table 1: Yields of Friedel-Crafts Acylation of Anthracene

Acylating AgentCatalystSolventProductYield (%)Reference
Acetyl ChlorideAlCl₃Ethylene Chloride1-AcetylanthraceneHigh[8][9]
Oxalyl Chloride[bmim]Cl/AlCl₃Ionic Liquid1,2-Aceanthrylenedione88.2[13]

Table 2: Yields of Suzuki-Miyaura Cross-Coupling for 9,10-Diarylanthracenes

Arylboronic AcidCatalystBaseSolventProductYield (%)Reference
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol9,10-DiphenylanthraceneGood[10]
Various arylboronic acidsPalladium(0)--Various 9,10-diarylanthracenesGood[10][11]

Experimental Protocols for Key Syntheses

For researchers seeking to apply these methodologies, detailed and reproducible experimental protocols are essential. The following sections provide step-by-step procedures for three fundamental transformations in substituted anthracene chemistry.

Elbs Reaction: Synthesis of Anthracene from o-Methylbenzophenone

This protocol describes the classical Elbs reaction for the preparation of the parent anthracene molecule.

Procedure:

  • Place o-methylbenzophenone in a round-bottom flask equipped with a distillation apparatus.

  • Heat the flask to a temperature of 400-450 °C.[6]

  • Continue heating until the evolution of water ceases.[6]

  • The crude product is then purified by sublimation or recrystallization to yield anthracene.

Characterization:

  • Melting Point: 216-218 °C

  • ¹H NMR (CDCl₃): δ 8.45 (s, 2H, H-9, H-10), 8.02 (dd, J=8.5, 1.0 Hz, 4H, H-1, H-4, H-5, H-8), 7.47 (td, J=8.5, 1.5 Hz, 4H, H-2, H-3, H-6, H-7)

  • ¹³C NMR (CDCl₃): δ 131.6, 128.2, 126.3, 125.4

Friedel-Crafts Acylation: Synthesis of 1-Acetylanthracene

This protocol details the acylation of anthracene using acetyl chloride in ethylene chloride, which favors the formation of the 1-substituted product.[8][9]

Procedure:

  • To a solution of anthracene in ethylene chloride, add aluminum chloride at 0 °C.

  • Slowly add acetyl chloride to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for several hours.

  • Quench the reaction by carefully adding ice and then hydrochloric acid.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Characterization:

  • Melting Point: 115-117 °C

  • ¹H NMR (CDCl₃): δ 8.85 (s, 1H), 8.43 (s, 1H), 8.05 (d, J=8.5 Hz, 1H), 7.98 (d, J=8.5 Hz, 1H), 7.85 (d, J=7.0 Hz, 1H), 7.55-7.45 (m, 4H), 2.80 (s, 3H)

  • ¹³C NMR (CDCl₃): δ 201.5, 133.8, 132.0, 131.7, 130.2, 128.6, 128.4, 128.3, 126.8, 126.0, 125.8, 125.1, 124.8, 123.9, 30.3

Suzuki-Miyaura Cross-Coupling: Synthesis of 9,10-Diphenylanthracene

This protocol outlines a reliable method for the synthesis of 9,10-diphenylanthracene, a widely used blue-light emitter.[10]

Procedure:

  • In a round-bottom flask, combine 9,10-dibromoanthracene, phenylboronic acid, and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0).

  • Add a suitable solvent system, typically a mixture of toluene and ethanol, and an aqueous solution of a base, such as 2M sodium carbonate.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water and brine, and then dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexanes).

Characterization:

  • Melting Point: 248-250 °C

  • ¹H NMR (CDCl₃): δ 7.75-7.70 (m, 4H), 7.60-7.50 (m, 10H), 7.40-7.35 (m, 4H)

  • ¹³C NMR (CDCl₃): δ 139.0, 137.2, 131.5, 129.9, 128.5, 127.5, 127.0, 125.1

Substituted Anthracenes in Drug Development

The rigid, planar structure of the anthracene nucleus makes it an ideal scaffold for interacting with biological macromolecules, particularly DNA. This has led to the development of numerous substituted anthracenes with potent anticancer activity.

Mechanism of Action: Topoisomerase II Inhibition

Many anthracycline antibiotics, which are glycosides of substituted anthraquinones, exert their anticancer effects by inhibiting topoisomerase II.[3][14][15] These enzymes are crucial for managing DNA topology during replication and transcription.[3][14][15]

The proposed mechanism involves the following steps:

  • Intercalation: The planar anthracycline ring intercalates between the base pairs of the DNA double helix.

  • Stabilization of the Cleavable Complex: The drug stabilizes the transient covalent complex formed between topoisomerase II and DNA, where the DNA is cleaved.[14]

  • Inhibition of Re-ligation: By stabilizing this "cleavable complex," the anthracycline prevents the re-ligation of the DNA strands.[16]

  • DNA Damage and Apoptosis: The accumulation of these stalled complexes leads to double-strand breaks in the DNA, triggering a cascade of cellular events that ultimately result in programmed cell death (apoptosis).[14]

STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival.[1] Certain substituted anthraquinones have been identified as potent inhibitors of STAT3 signaling.[1][17][18] These compounds can bind to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes involved in oncogenesis.[1][18]

Photodynamic Therapy (PDT)

Substituted anthracenes are also being explored as photosensitizers in photodynamic therapy (PDT), a non-invasive cancer treatment.[19] In PDT, a photosensitizer is administered and accumulates in tumor tissue.[20] Upon irradiation with light of a specific wavelength, the photosensitizer is excited to a triplet state and transfers its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS).[20][21] These ROS are cytotoxic and induce tumor cell death through apoptosis and necrosis.[21][22] Novel triple-anthracene derivatives have been developed that exhibit prolonged ROS generation, even after the light source is removed, enhancing the efficacy of fractionated PDT.[19]

Substituted Anthracenes as Fluorescent Probes

The inherent fluorescence of the anthracene core, which can be modulated by the introduction of various substituents, makes these compounds excellent candidates for the development of fluorescent probes for cellular imaging. These probes can be designed to selectively target specific organelles or detect particular analytes within the complex cellular environment.

Experimental Workflow for Cellular Imaging with an Anthracene-Based Fluorescent Probe:

  • Probe Synthesis and Characterization: Synthesize the anthracene derivative with the desired targeting moiety and fluorescent properties. Thoroughly characterize the probe's photophysical properties, including its absorption and emission spectra, quantum yield, and photostability.

  • Cell Culture: Culture the desired cell line under appropriate conditions. For live-cell imaging, plate the cells on glass-bottom dishes or chamber slides suitable for microscopy.

  • Probe Loading: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in cell culture medium. Incubate the cells with the probe-containing medium for a specific duration to allow for cellular uptake and localization.

  • Washing: Gently wash the cells with fresh, pre-warmed culture medium or a suitable buffer (e.g., PBS) to remove any excess, unbound probe.

  • Imaging: Mount the sample on a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific anthracene probe. Acquire images using a sensitive camera. For live-cell imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.

  • Image Analysis: Analyze the acquired images to determine the subcellular localization of the probe and to quantify fluorescence intensity changes in response to specific stimuli or analytes.

Visualizations of Key Pathways and Workflows

To further elucidate the concepts discussed in this guide, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

topoisomerase_inhibition cluster_dna DNA Double Helix DNA Anthracycline Anthracycline Anthracycline->DNA Intercalation Cleavable_Complex Stabilized Cleavable Complex Anthracycline->Cleavable_Complex Stabilizes Topoisomerase_II Topoisomerase_II Topoisomerase_II->DNA Binds and Cleaves Topoisomerase_II->Cleavable_Complex DSB Double-Strand Breaks Cleavable_Complex->DSB Prevents Re-ligation Apoptosis Apoptosis DSB->Apoptosis Triggers

Caption: Mechanism of Topoisomerase II Inhibition by Anthracyclines.

pdt_mechanism PS_ground Photosensitizer (Ground State) PS_excited Photosensitizer (Excited Triplet State) PS_ground->PS_excited Intersystem Crossing Light Light Light->PS_ground Excitation Oxygen ³O₂ Singlet_Oxygen ¹O₂ (ROS) Cell_Death Tumor Cell Death (Apoptosis/Necrosis) Singlet_Oxygen->Cell_Death Induces PS_excitedOxygen PS_excitedOxygen PS_groundSinglet_Oxygen PS_groundSinglet_Oxygen PS_excitedOxygen->PS_groundSinglet_Oxygen Energy Transfer

Caption: Mechanism of Photodynamic Therapy with Anthracene Photosensitizers.

imaging_workflow Cell_Culture 1. Cell Culture Probe_Loading 2. Fluorescent Probe Loading Cell_Culture->Probe_Loading Washing 3. Washing Probe_Loading->Washing Imaging 4. Fluorescence Microscopy Washing->Imaging Analysis 5. Image Analysis Imaging->Analysis

Caption: Experimental Workflow for Cellular Imaging.

Conclusion

The journey of substituted anthracenes, from their humble origins in coal tar to their current status as indispensable tools in materials science and medicine, is a testament to the power of chemical synthesis and the intricate relationship between molecular structure and function. For researchers and drug development professionals, the anthracene scaffold continues to offer a rich playground for innovation. The synthetic methodologies detailed in this guide provide the means to construct novel derivatives with tailored properties, while a deeper understanding of their interactions with biological systems, such as the inhibition of topoisomerase II and STAT3, opens new avenues for the design of more effective and selective therapeutics. As our ability to manipulate molecules with increasing precision grows, the future of substituted anthracenes promises to be as luminous as their characteristic fluorescence.

References

In-Depth Technical Guide: Health and Safety Information for 1,5-Dimethylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available health and safety information for 1,5-Dimethylanthracene (CAS No. 15815-48-2). It is intended to inform researchers, scientists, and professionals in drug development about the known properties and potential hazards of this compound, enabling safe handling and experimental design.

Chemical and Physical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH). A summary of its key physical and chemical properties is presented in Table 1. This data is essential for understanding its behavior in various experimental and environmental conditions.

PropertyValueSource
Molecular Formula C₁₆H₁₄PubChem[1]
Molecular Weight 206.28 g/mol PubChem[1]
CAS Number 15815-48-2NIST[2]
Appearance Solid (presumed)General chemical knowledge
Melting Point No data available
Boiling Point No data available
Solubility Insoluble in water (presumed)General PAH properties
Vapor Pressure No data available

Toxicological Data

A thorough review of publicly available toxicological data reveals a significant lack of specific information for this compound. No quantitative data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for oral, dermal, or inhalation exposure are available. Furthermore, no specific studies on the carcinogenicity, mutagenicity, or reproductive toxicity of this compound have been identified.

It is crucial to note that while toxicological data exists for other isomers of dimethylanthracene (e.g., 9,10-dimethylanthracene), these findings cannot be directly extrapolated to this compound due to potential differences in metabolic activation and biological activity.

Given the absence of specific data, this compound should be handled with the caution appropriate for a compound of unknown toxicity. As a polycyclic aromatic hydrocarbon, it is prudent to assume it may possess carcinogenic and mutagenic properties until proven otherwise.

Hazard Identification and Safety Precautions

Based on general principles for handling PAHs and information from safety data sheets for similar compounds, the following hazards and precautions should be considered.

NFPA 704 Hazard Diamond (for 9,10-Dimethylanthracene as a reference):

  • Health (Blue): 0 (No hazard beyond that of ordinary combustible materials)

  • Flammability (Red): 1 (Must be preheated before ignition can occur)

  • Instability/Reactivity (Yellow): 0 (Normally stable, even under fire exposure conditions, and is not reactive with water)

Note: This rating is for a different isomer and should be used as a general guideline only.

General Safety Precautions:

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[3] Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors.[3]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

    • Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

  • Fire Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] Thermal decomposition can lead to the release of irritating gases and vapors.[3]

Experimental Protocols

Due to the lack of specific toxicological studies for this compound, no detailed experimental protocols for this compound are available in the literature. However, for researchers intending to assess its mutagenic potential, a standard bacterial reverse mutation assay (Ames test) would be a suitable starting point. A general protocol outline is provided below.

General Protocol: Ames Test for Mutagenicity

This protocol is a generalized representation and should be adapted based on specific laboratory capabilities and regulatory guidelines.

  • Strain Selection: Utilize a set of Salmonella typhimurium strains with different known mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and a strain of Escherichia coli with a mutation in the tryptophan operon (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.

  • Dose Range Finding: Perform a preliminary toxicity test to determine the appropriate concentration range of this compound that is not overly toxic to the bacterial strains.

  • Main Experiment (Plate Incorporation Method): a. Prepare a base agar layer in petri dishes. b. In a test tube, mix the test compound (dissolved in a suitable solvent like DMSO), the bacterial tester strain, and either the S9 mix or a buffer. c. Add molten top agar to the test tube, mix, and pour it over the base agar plate. d. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

To further aid in understanding experimental workflows and safety procedures, the following diagrams have been generated using Graphviz.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Strain Select Bacterial Strains Mix Mix: Compound + Bacteria + S9/Buffer Strain->Mix S9_Prep Prepare S9 Mix S9_Prep->Mix Compound_Prep Prepare Test Compound Solutions Compound_Prep->Mix Plate Plate with Top Agar Mix->Plate Incubate Incubate at 37°C Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data Count->Analyze

Caption: General experimental workflow for the Ames test.

Spill_Response_Plan cluster_cleanup Cleanup Procedure Spill Spill of this compound Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE (Gloves, Goggles, Respirator) Ventilate->PPE Contain Contain the Spill PPE->Contain Sweep Carefully Sweep Up Solid Material Contain->Sweep Container Place in a Labeled, Sealed Container Sweep->Container Decontaminate Decontaminate Spill Area Container->Decontaminate Disposal Dispose of as Hazardous Waste Decontaminate->Disposal

Caption: Logical workflow for responding to a solid spill.

Conclusion

While this compound is available for research purposes, there is a notable lack of specific health and safety data. Researchers and drug development professionals must handle this compound with a high degree of caution, assuming potential for toxicity, and implement robust safety protocols. The information and generalized procedures provided in this guide are intended to support the safe use of this compound in a laboratory setting. Further toxicological studies are warranted to fully characterize the health and safety profile of this compound.

References

Thermochemical Data for 1,5-Dimethylanthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for dimethylanthracene isomers, with a focus on 1,5-Dimethylanthracene. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this document presents a comparative analysis of related isomers and outlines the established methodologies for determining such properties.

Quantitative Thermochemical Data

Table 1: Enthalpy of Formation of Dimethylanthracene Isomers

CompoundFormulaIsomerStateEnthalpy of Formation (ΔfH°) (kJ/mol)Method
1,3-DimethylanthraceneC₁₆H₁₄1,3-Gas210.69Joback Method (Calculated)
9,10-DimethylanthraceneC₁₆H₁₄9,10-GasNot Available-

Note: The Joback method is a group contribution method for the estimation of thermochemical properties.

Table 2: Entropy and Heat Capacity of Dimethylanthracene Isomers

| Compound | Formula | Isomer | State | Molar Entropy (S°) (J/mol·K) | Molar Heat Capacity (Cp) (J/mol·K) | Method | |---|---|---|---|---|---| | 2,3-Dimethylanthracene | C₁₆H₁₄ | 2,3- | Ideal Gas | Not Available | Available (Temperature Dependent) | Critically Evaluated Data |

Note: The heat capacity of 2,3-dimethylanthracene is available as a function of temperature from the NIST/TRC Web Thermo Tables.

Experimental and Computational Protocols

The determination of thermochemical data for compounds like this compound relies on a combination of experimental techniques and computational methods.

Experimental Methodologies

Combustion Calorimetry: This is the primary experimental method for determining the enthalpy of formation of organic compounds.

  • Principle: A precisely weighed sample of the compound is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

  • Procedure:

    • Sample Preparation: A pellet of the purified solid sample is prepared.

    • Calorimeter Setup: The bomb is charged with the sample and pressurized with pure oxygen. It is then submerged in a known volume of water in a well-insulated calorimeter.

    • Combustion: The sample is ignited electrically.

    • Temperature Measurement: The temperature of the water is monitored with high precision before and after combustion.

    • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's law.

Computational Methodologies

Computational chemistry provides a powerful tool for predicting thermochemical properties, especially when experimental data is scarce.

  • Ab Initio and Density Functional Theory (DFT) Methods:

    • G3 (Gaussian-3) and G4 Theories: These are composite methods that approximate high-level ab initio calculations by a series of smaller calculations. They are known for their high accuracy in predicting enthalpies of formation.

    • B3LYP: A popular hybrid DFT functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It offers a good balance between accuracy and computational cost for geometry optimization and frequency calculations, which are necessary for determining entropy and heat capacity.

  • General Workflow for Computational Thermochemistry:

    • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

    • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These are used to determine the zero-point vibrational energy (ZPVE), thermal corrections, and the vibrational contributions to entropy and heat capacity.

    • Single-Point Energy Calculation: A more accurate energy calculation is often performed at the optimized geometry using a higher level of theory or a larger basis set.

    • Thermochemical Property Calculation: The enthalpy of formation, entropy, and heat capacity are calculated from the electronic energy, ZPVE, and thermal corrections.

Visualization of Methodological Workflow

The following diagram illustrates the general workflow for the computational determination of thermochemical data for a molecule like this compound.

Thermochemical_Data_Workflow cluster_input Input cluster_computation Computational Steps cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry energy_calc Single-Point Energy (e.g., G3MP2) freq_calc->energy_calc Vibrational Frequencies + Thermal Corrections entropy Standard Entropy (S°) freq_calc->entropy heat_capacity Heat Capacity (Cp) freq_calc->heat_capacity enthalpy Enthalpy of Formation (ΔfH°) energy_calc->enthalpy

Potential Biological Activity of Dimethylated Anthracenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimethylated anthracenes are a class of polycyclic aromatic hydrocarbons (PAHs) characterized by an anthracene core with two methyl group substitutions. The position of these methyl groups significantly influences their biological activity, ranging from potent carcinogenicity to potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of various dimethylated anthracene isomers, with a focus on their mechanisms of action, relevant signaling pathways, and the experimental protocols used to assess their effects. This document is intended for researchers, scientists, and drug development professionals investigating the toxicological and pharmacological properties of these compounds.

Cytotoxicity and Carcinogenicity

The biological effects of dimethylated anthracenes are highly dependent on the specific isomer. 7,12-Dimethylbenz[a]anthracene (DMBA) is a well-established and potent carcinogen, extensively used as a model compound in cancer research. In contrast, other isomers, such as 9,10-dimethylanthracene, are considered weakly carcinogenic. The mutagenic and tumor-initiating activity of methylated anthracenes is associated with the presence of methyl groups at the 9- and 10-positions.

Table 1: Carcinogenicity and Mutagenicity of Selected Dimethylated Anthracenes

CompoundCarcinogenicityMutagenicityReferences
7,12-Dimethylbenz[a]anthracene (DMBA)PotentMutagenic[1]
9,10-DimethylanthraceneWeakly CarcinogenicMutagenic[1]

Metabolism and Activation

The biological activity of dimethylated anthracenes is intricately linked to their metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes.

Role of Cytochrome P450 Enzymes

CYP1A1 and CYP1B1 are key enzymes in the metabolic activation of dimethylated anthracenes.[2] These enzymes convert the parent compounds into reactive metabolites, such as dihydrodiols and diol-epoxides, which can covalently bind to DNA, leading to mutations and initiating carcinogenesis.[1][3] The induction of CYP1A1 is a common response to exposure to PAHs and is mediated by the aryl hydrocarbon receptor (AhR).[4]

Aryl Hydrocarbon Receptor (AhR) Signaling

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many PAHs, including dimethylated anthracenes.[5][6]

Workflow for AhR-Mediated Gene Expression:

AhR_Signaling ligand Dimethylated Anthracene AhR_complex AhR-HSP90-XAP2 (Cytoplasmic Complex) ligand->AhR_complex Binding AhR_ligand AhR-Ligand Complex AhR_complex->AhR_ligand Conformational Change AhR_ARNT AhR-ARNT-Ligand Heterodimer AhR_ligand->AhR_ARNT Nuclear Translocation & Dimerization ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding CYP1A1 CYP1A1 Gene XRE->CYP1A1 Transcription CYP1A1_protein CYP1A1 Protein (Metabolic Activation) CYP1A1->CYP1A1_protein Translation Metabolites Reactive Metabolites CYP1A1_protein->Metabolites Metabolism of Dimethylated Anthracene DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Binding to DNA Toxicity Toxicity/ Carcinogenesis DNA_Adducts->Toxicity

AhR-mediated metabolic activation of dimethylated anthracenes.

Upon binding to a dimethylated anthracene, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1B1.[7] This leads to increased transcription of these genes and subsequent metabolic activation of the dimethylated anthracene.

Induction of Apoptosis

Several dimethylated anthracenes, most notably DMBA, are potent inducers of apoptosis, or programmed cell death. This process is crucial in both the toxic effects and potential anti-cancer activities of these compounds. DMBA has been shown to induce apoptosis in various cell types, including lymphocytes and mammary epithelial cells.[1][8]

Apoptotic Pathways

DMBA can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Signaling Pathway for DMBA-Induced Apoptosis:

DMBA_Apoptosis cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DMBA DMBA Metabolites Reactive Metabolites DMBA->Metabolites PKR PKR DMBA->PKR Activation DNA_Damage DNA Damage Metabolites->DNA_Damage Bax Bax DNA_Damage->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Bcl2 Bcl-2 Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase8 Caspase-8 Caspase9->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activation PKR->Caspase8 Activation Bid Bid Caspase8->Bid Cleavage Caspase8->Caspase3 Activation tBid tBid Bid->tBid tBid->Bax Apoptosis Apoptosis Caspase3->Apoptosis Execution

DMBA-induced apoptosis signaling pathways.
  • Intrinsic Pathway: DNA damage caused by DMBA metabolites can lead to the activation of pro-apoptotic Bcl-2 family proteins like Bax. Bax then translocates to the mitochondria, leading to the release of cytochrome c. Cytochrome c, in turn, activates caspase-9, an initiator caspase.[7][8][9]

  • Extrinsic Pathway: DMBA can also activate caspase-8, another initiator caspase.[10] This activation can be independent of death receptors and may involve the protein kinase R (PKR).[10] Activated caspase-8 can then cleave and activate Bid, a BH3-only protein, which links the extrinsic and intrinsic pathways by activating Bax.[9][11]

Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.

Experimental Protocols

This section provides an overview of key experimental protocols used to study the biological activities of dimethylated anthracenes.

Cell Viability and Cytotoxicity Assays

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of the dimethylated anthracene derivative (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of dimethylated anthracene for a specified time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate in the dark for 15 minutes at room temperature.[12]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

TUNEL Assay

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • TUNEL Reaction: Incubate cells with a TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs.

  • Visualization: Analyze the cells by fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit bright nuclear fluorescence.

Caspase Activity Assay

This assay measures the activity of specific caspases using a fluorogenic or colorimetric substrate.

Protocol:

  • Cell Lysis: Lyse treated and untreated cells to release cellular contents.

  • Substrate Addition: Add a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) to the cell lysates.

  • Incubation: Incubate at 37°C to allow for substrate cleavage.

  • Detection: Measure the fluorescence or absorbance of the cleaved substrate. The signal intensity is proportional to the caspase activity.

Workflow for Apoptosis Detection:

Apoptosis_Detection cluster_assays Apoptosis Assays cluster_outcomes Observed Hallmarks of Apoptosis Cell_Treatment Cell Treatment with Dimethylated Anthracene Annexin_V Annexin V/PI Staining (Flow Cytometry) Cell_Treatment->Annexin_V TUNEL TUNEL Assay (Microscopy/Flow Cytometry) Cell_Treatment->TUNEL Caspase_Activity Caspase Activity Assay (Fluorometry/Colorimetry) Cell_Treatment->Caspase_Activity PS_exposure Phosphatidylserine Exposure (Early) Annexin_V->PS_exposure DNA_fragmentation DNA Fragmentation (Late) TUNEL->DNA_fragmentation Caspase_activation Caspase Activation (Initiator & Effector) Caspase_Activity->Caspase_activation

Experimental workflow for detecting apoptosis.
Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of target genes, such as CYP1A1, Bax, and Bcl-2.

Protocol:

  • RNA Extraction: Isolate total RNA from treated and untreated cells.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform quantitative PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

  • Data Analysis: Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH or β-actin) and calculate the fold change in expression relative to the control.

Western Blotting

Western blotting is used to detect and quantify the levels of specific proteins.

Protocol:

  • Protein Extraction: Lyse cells and determine the protein concentration.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

Structure-Activity Relationships

The position of the methyl groups on the anthracene ring is a critical determinant of biological activity.

  • Carcinogenicity: Methylation at the 7 and 12 positions of the benz[a]anthracene skeleton, as in DMBA, results in a potent carcinogen. The non-planar structure of some methylated anthracenes may influence their interaction with DNA.[13]

  • AhR Binding: The affinity of different dimethylated anthracene isomers for the AhR varies, which in turn affects the extent of CYP1A1 induction and metabolic activation.[5]

  • Cytotoxicity: The cytotoxic potency of dimethylated anthracenes against cancer cell lines is also isomer-dependent, although comprehensive quantitative data for a wide range of isomers is still lacking.

Conclusion

Dimethylated anthracenes represent a diverse class of compounds with a wide spectrum of biological activities. While the carcinogenicity of isomers like DMBA is well-documented, further research is needed to fully elucidate the potential therapeutic applications and the detailed mechanisms of action of other, less-studied isomers. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to investigate the complex interactions of these compounds with biological systems. A deeper understanding of the structure-activity relationships will be crucial for the rational design of novel anthracene-based compounds for therapeutic or other applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,5-Dimethylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,5-dimethylanthracene, a polycyclic aromatic hydrocarbon of interest in materials science and as a potential scaffold in medicinal chemistry. The synthesis is presented as a two-step process: the initial formation of a key intermediate, 1,5-dimethyl-9,10-anthraquinone, via a Friedel-Crafts acylation, followed by its reduction to the final product, this compound. Two classical reduction methods, the Clemmensen and Wolff-Kishner reductions, are detailed.

I. Synthetic Strategy Overview

The synthesis of this compound is achieved through a robust two-step sequence. The first step involves the construction of the tricyclic anthraquinone core with the desired 1,5-dimethyl substitution pattern. This is accomplished via a Friedel-Crafts acylation reaction between toluene and 3-methylphthalic anhydride, which, after an intramolecular cyclization, yields 1,5-dimethyl-9,10-anthraquinone. The second step is the reduction of the quinone carbonyl groups to afford the aromatic anthracene ring system.

Synthesis_Overview Toluene Toluene Precursor 2-(4-methylbenzoyl)-3-methylbenzoic acid Toluene->Precursor Friedel-Crafts Acylation (AlCl3) MethylphthalicAnhydride 3-Methylphthalic Anhydride MethylphthalicAnhydride->Precursor Dimethylanthraquinone 1,5-Dimethyl-9,10-anthraquinone Precursor->Dimethylanthraquinone Intramolecular Cyclization (H2SO4) Dimethylanthracene This compound Dimethylanthraquinone->Dimethylanthracene Reduction (e.g., Clemmensen or Wolff-Kishner)

Caption: Overall synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 1,5-Dimethyl-9,10-anthraquinone

This procedure involves a Friedel-Crafts acylation followed by an intramolecular cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methylphthalic Anhydride162.1416.2 g0.1
Toluene92.14100 mL-
Anhydrous Aluminum Chloride (AlCl₃)133.3440.0 g0.3
Concentrated Sulfuric Acid (H₂SO₄)98.0850 mL-
Dichloromethane (CH₂Cl₂)84.93200 mL-
5% Hydrochloric Acid (HCl)-200 mL-
Sodium Bicarbonate (NaHCO₃) solution-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Friedel-Crafts Acylation:

    • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (40.0 g) and dry dichloromethane (100 mL) under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • In a separate beaker, dissolve 3-methylphthalic anhydride (16.2 g) in toluene (100 mL).

    • Add the 3-methylphthalic anhydride/toluene solution dropwise to the stirred AlCl₃ suspension over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

    • Carefully pour the reaction mixture onto 200 g of crushed ice and add 50 mL of concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with 5% HCl (100 mL), water (100 mL), and saturated sodium bicarbonate solution until effervescence ceases.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2-(4-methylbenzoyl)-3-methylbenzoic acid.

  • Intramolecular Cyclization:

    • To the crude 2-(4-methylbenzoyl)-3-methylbenzoic acid, add concentrated sulfuric acid (50 mL).

    • Heat the mixture at 100 °C for 2 hours with stirring.

    • Carefully pour the hot acid solution onto 500 g of crushed ice.

    • The precipitate of 1,5-dimethyl-9,10-anthraquinone is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

    • The crude product can be recrystallized from ethanol to afford a yellow solid.

Expected Yield: ~60-70%

Friedel_Crafts_Mechanism cluster_acylation Friedel-Crafts Acylation cluster_cyclization Intramolecular Cyclization MPA 3-Methylphthalic Anhydride Acylium Acylium Ion Intermediate MPA->Acylium + AlCl3 AlCl3 AlCl3 AlCl3->Acylium Sigma Sigma Complex Acylium->Sigma + Toluene Toluene Toluene Toluene->Sigma Acid 2-(4-methylbenzoyl)-3-methylbenzoic acid Sigma->Acid - H+ Acid2 2-(4-methylbenzoyl)-3-methylbenzoic acid Protonated Protonated Intermediate Acid2->Protonated + H+ Cyclized Cyclized Intermediate Protonated->Cyclized Electrophilic Attack AQ 1,5-Dimethyl-9,10-anthraquinone Cyclized->AQ - H2O

Caption: Mechanism for the synthesis of 1,5-dimethylanthraquinone.

Step 2: Reduction of 1,5-Dimethyl-9,10-anthraquinone to this compound

Two effective methods for this reduction are provided below.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,5-Dimethyl-9,10-anthraquinone236.272.36 g0.01
Zinc Amalgam (Zn(Hg))-20 g-
Concentrated Hydrochloric Acid (HCl)36.4630 mL-
Toluene92.1420 mL-
Water18.0210 mL-

Procedure:

  • Prepare zinc amalgam by stirring zinc dust (20 g) with a 5% mercuric chloride solution (20 mL) for 5 minutes, then decanting the solution and washing the amalgam with water.

  • In a 250 mL round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, 1,5-dimethyl-9,10-anthraquinone (2.36 g), toluene (20 mL), and water (10 mL).

  • Add concentrated hydrochloric acid (30 mL) in portions through the condenser.

  • Heat the mixture to reflux and maintain reflux for 6-8 hours. Additional portions of concentrated HCl may be added during the reflux period to maintain a vigorous reaction.

  • After cooling, separate the toluene layer. Extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield crude this compound.

  • Purify the product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/dichloromethane solvent system.

Expected Yield: ~70-80%

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,5-Dimethyl-9,10-anthraquinone236.272.36 g0.01
Hydrazine Hydrate (N₂H₄·H₂O)50.065 mL~0.1
Potassium Hydroxide (KOH)56.115.6 g0.1
Diethylene Glycol106.1250 mL-

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser, combine 1,5-dimethyl-9,10-anthraquinone (2.36 g), hydrazine hydrate (5 mL), and diethylene glycol (50 mL).

  • Heat the mixture to 130-140 °C for 1 hour.

  • Cool the mixture slightly and add potassium hydroxide pellets (5.6 g).

  • Replace the reflux condenser with a distillation head and heat the mixture to 190-200 °C to remove water and excess hydrazine.

  • Once the distillation ceases, reattach the reflux condenser and maintain the temperature at 190-200 °C for 4-6 hours.

  • Cool the reaction mixture and pour it into 200 mL of cold water.

  • Collect the precipitated product by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude this compound by recrystallization from ethanol or column chromatography.

Expected Yield: ~80-90%

Reduction_Mechanisms cluster_clemmensen Clemmensen Reduction cluster_wolff_kishner Wolff-Kishner Reduction AQ 1,5-Dimethyl-9,10-anthraquinone Carbenoid Zinc Carbenoid Intermediate AQ->Carbenoid Zn(Hg), HCl Anthracene_C This compound Carbenoid->Anthracene_C Protonolysis AQ2 1,5-Dimethyl-9,10-anthraquinone Hydrazone Hydrazone Intermediate AQ2->Hydrazone N2H4 Anion Anionic Intermediate Hydrazone->Anion Base (KOH) Anthracene_WK This compound Anion->Anthracene_WK - N2, H+

Caption: Simplified mechanisms of Clemmensen and Wolff-Kishner reductions.

III. Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
1,5-Dimethyl-9,10-anthraquinoneC₁₆H₁₂O₂236.27Yellow solid
This compoundC₁₆H₁₄206.28Colorless to pale yellow solid

IV. Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is highly corrosive and reacts violently with water; handle with extreme care.

  • Concentrated acids (HCl, H₂SO₄) are highly corrosive. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate precautions.

  • Diethylene glycol has a high boiling point; be cautious when heating to high temperatures.

  • Toluene and dichloromethane are flammable and volatile organic solvents. Avoid inhalation and contact with skin.

Application Notes and Protocols for the Purification of 1,5-Dimethylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1,5-Dimethylanthracene, a polycyclic aromatic hydrocarbon (PAH). The following methods are based on established techniques for the purification of anthracene and its derivatives. These protocols are intended to serve as a guide and may require optimization for specific sample matrices and purity requirements.

Overview of Purification Strategies

The selection of a suitable purification technique for this compound depends on the initial purity of the crude material and the desired final purity. The most common methods for purifying PAHs include recrystallization and column chromatography. For analytical separation and purification of isomers, High-Performance Liquid Chromatography (HPLC) is often employed.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. It relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.

Application Note:

Recrystallization is an effective method for removing small amounts of impurities from a relatively crude sample of this compound. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either highly soluble or insoluble at all temperatures. Common solvents for the recrystallization of anthracene derivatives include ethanol, methanol, and solvent mixtures like hexane/acetone.[1]

Experimental Protocol:
  • Solvent Selection:

    • Place a small amount of the crude this compound in several test tubes.

    • Add a small volume of a candidate solvent to each tube and observe the solubility at room temperature.

    • Heat the tubes in which the compound is sparingly soluble and observe if it dissolves completely.

    • Allow the hot, saturated solutions to cool to room temperature and then in an ice bath to observe crystal formation.

    • A good solvent will show high solubility at high temperatures and low solubility at low temperatures, resulting in good crystal recovery.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the purified crystals in a vacuum oven to remove residual solvent.

Illustrative Data:
ParameterBefore RecrystallizationAfter Recrystallization
Purity (%) ~85>98
Yield (%) -70-90
Appearance Yellowish powderCrystalline solid

Column Chromatography

Column chromatography is a versatile technique for separating mixtures of compounds based on their differential adsorption to a stationary phase.

Application Note:

Column chromatography is highly effective for separating this compound from its isomers and other impurities that have different polarities. Silica gel is a commonly used stationary phase for the separation of PAHs, and a non-polar to moderately polar solvent system is typically used as the mobile phase. The separation is based on the principle that less polar compounds will elute from the column faster than more polar compounds.

Experimental Protocol:
  • Column Packing:

    • Select a glass column of appropriate size based on the amount of sample to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., hexane or a hexane/ethyl acetate mixture).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. Do not let the column run dry.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, "dry loading" can be performed by adsorbing the sample onto a small amount of silica gel and then adding the dry powder to the top of the column.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with increasing polarity.

  • Fraction Analysis:

    • Monitor the separation by Thin Layer Chromatography (TLC) of the collected fractions.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Illustrative Data:

The following table provides illustrative data for the purification of a generic dimethylanthracene isomer by column chromatography.

ParameterBefore Column ChromatographyAfter Column Chromatography
Purity (%) 70-80>99
Recovery (%) -60-85
Stationary Phase -Silica Gel (60-120 mesh)
Mobile Phase -Hexane:Ethyl Acetate (e.g., 98:2)

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analytical separation and preparative purification of compounds, including isomers that are difficult to separate by other means.

Application Note:

Reverse-phase HPLC is particularly suitable for the separation of dimethylanthracene isomers.[2] A C18 column is a common choice for the stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile and water.[2] This method can be scaled up for preparative purification to obtain highly pure this compound.

Experimental Protocol (Analytical):
  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of the this compound sample in a suitable solvent (e.g., acetonitrile) to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile/Water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., 254 nm).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Identify the peak corresponding to this compound based on its retention time, which can be confirmed by running a standard if available.

    • The purity of the sample can be determined by the relative area of the this compound peak.

Illustrative Data:

The following table provides illustrative data for the analytical separation of dimethylanthracene isomers by HPLC.

ParameterValue
Column C18 Reverse-Phase
Mobile Phase Acetonitrile:Water (80:20)
Purity Achievable >99.5%
Resolution of Isomers Baseline separation achievable

Visualized Workflows

Recrystallization Workflow

Recrystallization_Workflow A Crude this compound B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling & Crystallization B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Purified this compound G->H

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography Workflow

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation A Pack Column with Silica Gel Slurry B Load Crude Sample A->B C Elute with Solvent System B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Purified this compound G->H

Caption: Workflow for the purification of this compound by column chromatography.

HPLC Analysis Logical Flow

HPLC_Analysis_Flow A Prepare Sample Solution B Filter Sample A->B C Inject into HPLC System B->C D Separation on C18 Column C->D E UV Detection D->E F Data Acquisition (Chromatogram) E->F G Peak Integration & Purity Calculation F->G

Caption: Logical flow for the purity analysis of this compound by HPLC.

References

Application Notes and Protocols for the Analysis of 1,5-Dimethylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethylanthracene is a polycyclic aromatic hydrocarbon (PAH). As with other PAHs, the detection and quantification of this compound in various matrices are crucial for environmental monitoring, toxicology studies, and quality control in pharmaceutical and chemical manufacturing. This document provides detailed application notes and experimental protocols for the analytical determination of this compound using modern chromatographic and spectroscopic techniques.

Analytical Methods Overview

The primary methods for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD). GC-MS offers high sensitivity and specificity, providing structural information for unambiguous identification. HPLC-FLD is particularly sensitive for fluorescent compounds like anthracenes and is a widely used technique for PAH analysis.

Sample Preparation

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte. The choice of method depends on the sample matrix.

Solid Samples (e.g., soil, sediment, tissue)
  • Soxhlet Extraction: A classical and robust method for extracting PAHs from solid matrices.

  • Ultrasonic Extraction: A faster alternative to Soxhlet extraction, using ultrasonic waves to enhance solvent extraction efficiency.

  • Accelerated Solvent Extraction (ASE): An automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.

Liquid Samples (e.g., water, plasma)
  • Liquid-Liquid Extraction (LLE): A common technique where the analyte is partitioned from the aqueous sample into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): A highly efficient method for sample cleanup and concentration. C18 or other reversed-phase sorbents are typically used for PAH extraction from aqueous samples.

A general workflow for sample preparation is illustrated below.

G cluster_solid Solid Sample Preparation cluster_liquid Liquid Sample Preparation SolidSample Solid Sample (Soil, Tissue) Homogenize Homogenize/Grind SolidSample->Homogenize Extraction Extraction (Soxhlet, Ultrasonic, or ASE) Homogenize->Extraction Concentration Concentration Extraction->Concentration LiquidSample Liquid Sample (Water, Plasma) LLE Liquid-Liquid Extraction LiquidSample->LLE SPE Solid-Phase Extraction LiquidSample->SPE LLE->Concentration SPE->Concentration Cleanup Cleanup (e.g., Silica Gel) Concentration->Cleanup Analysis Instrumental Analysis (GC-MS or HPLC) Cleanup->Analysis

Figure 1: General workflow for sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Protocol: GC-MS Analysis of this compound

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

2. GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).

  • Inlet: Splitless mode, 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp to 200 °C at 20 °C/min.

    • Ramp to 300 °C at 10 °C/min, hold for 5 min.

  • Injection Volume: 1 µL.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. The molecular ion of this compound (m/z 206) and a qualifier ion (e.g., m/z 191, corresponding to the loss of a methyl group) should be monitored.

The logical workflow for a GC-MS analysis is depicted below.

G Sample Prepared Sample Extract GC_Inlet GC Inlet (Vaporization) Sample->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (Filtering) MS_Source->Mass_Analyzer Detector Detector (Signal Acquisition) Mass_Analyzer->Detector Data_System Data System (Chromatogram/Spectrum) Detector->Data_System

Figure 2: Workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is well-suited for the analysis of PAHs. When coupled with a fluorescence detector, it provides excellent sensitivity.

Protocol: HPLC-FLD/UV Analysis of this compound

1. Instrumentation:

  • High-performance liquid chromatograph with a fluorescence and/or a diode array (DAD) UV detector.

2. HPLC Conditions:

  • Column: 150 mm x 4.6 mm ID, 5 µm particle size, C18 stationary phase (e.g., ZORBAX Eclipse PAH, Supelcosil LC-PAH).

  • Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B).

    • Start with 50% A, hold for 2 min.

    • Linear gradient to 100% A over 20 min.

    • Hold at 100% A for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

3. Detection:

  • UV-DAD: Monitor at 254 nm. A full spectrum can be acquired to aid in identification.

  • Fluorescence (FLD):

    • Excitation Wavelength: To be determined empirically, but a starting point is around 270 nm and 360 nm based on the anthracene chromophore.

    • Emission Wavelength: To be determined empirically, expected in the range of 380-450 nm.

The following diagram illustrates the HPLC analysis workflow.

G Sample Prepared Sample Extract Injector HPLC Injector Sample->Injector Column HPLC Column (Separation) Injector->Column Pump HPLC Pump (Mobile Phase) Pump->Injector Detector Detector (UV and/or Fluorescence) Column->Detector Data_System Data System (Chromatogram) Detector->Data_System

Figure 3: Workflow for HPLC analysis.

Data Presentation

The following tables summarize typical quantitative data for the analysis of PAHs using GC-MS and HPLC. These values are representative and may vary depending on the specific instrumentation and experimental conditions. For this compound, specific performance data is not widely available, so data for other PAHs are provided for reference.[1][2]

Table 1: Representative Quantitative Data for GC-MS Analysis of PAHs

ParameterTypical Value RangeReference
Linearity (R²)> 0.995[2][3]
Limit of Detection (LOD)0.01 - 1.0 µg/L[4]
Limit of Quantification (LOQ)0.03 - 3.0 µg/L[5]
Recovery70 - 120%[4]
Relative Standard Deviation (RSD)< 15%[4]

Table 2: Representative Quantitative Data for HPLC-FLD/UV Analysis of PAHs

ParameterTypical Value RangeReference
Linearity (R²)> 0.998[1][6]
Limit of Detection (LOD)0.01 - 0.5 µg/kg (FLD)
Limit of Quantification (LOQ)0.03 - 1.7 µg/kg (FLD)[7]
Recovery80 - 110%[1]
Relative Standard Deviation (RSD)< 10%

Signaling Pathways and Logical Relationships

While this compound is not directly involved in signaling pathways in the traditional biological sense, its detection is part of a broader logical framework for environmental and safety assessment. The following diagram illustrates the relationship between detection, risk assessment, and regulatory action.

G cluster_analysis Analytical Phase cluster_assessment Assessment Phase Sampling Sample Collection Analysis Detection of this compound Sampling->Analysis Quantification Quantification Analysis->Quantification Exposure Exposure Assessment Quantification->Exposure Risk Risk Characterization Exposure->Risk Toxicity Toxicity Data Toxicity->Risk Regulatory Regulatory Action Risk->Regulatory

Figure 4: Logical flow from detection to regulatory action.

References

Application Notes and Protocols: Dimethylanthracene Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: While the inquiry specified the use of 1,5-Dimethylanthracene as a fluorescent probe, a comprehensive review of scientific literature reveals no established applications or protocols for this specific compound in fluorescence imaging. However, a closely related derivative, 9,10-dimethylanthracene, is a key component in a well-characterized fluorescent probe known as Si-DMA. These application notes, therefore, focus on Si-DMA, a state-of-the-art far-red fluorescent probe for the detection of mitochondrial singlet oxygen.

Si-DMA: A Fluorescent Probe for Mitochondrial Singlet Oxygen

Introduction:

Singlet oxygen (¹O₂) is a highly reactive oxygen species (ROS) implicated in a variety of physiological and pathological processes, including cellular signaling, photoaging of the skin, and cancer photodynamic therapy (PDT).[1][2] The development of selective and sensitive fluorescent probes for the real-time detection of ¹O₂ in living cells is crucial for advancing our understanding of its biological roles. Si-DMA is a novel fluorescent probe designed for the specific detection of singlet oxygen within mitochondria.[1][3] It is composed of a silicon-containing rhodamine fluorophore and a 9,10-dimethylanthracene moiety, which serves as the ¹O₂ reactive site.[1][2]

Principle of Detection:

The detection mechanism of Si-DMA relies on a specific chemical reaction between the 9,10-dimethylanthracene unit and singlet oxygen. In its native state, the probe exhibits weak fluorescence. Upon reaction with ¹O₂, the anthracene moiety undergoes a [4+2] cycloaddition to form a corresponding endoperoxide.[1][2] This structural change disrupts the photoinduced electron transfer (PeT) quenching pathway, leading to a significant increase in the fluorescence emission of the silicon-rhodamine fluorophore.[1] This "turn-on" fluorescence response allows for the sensitive and selective visualization of ¹O₂ generation.

Data Presentation:

The photophysical and performance characteristics of Si-DMA are summarized in the tables below.

Table 1: Photophysical Properties of Si-DMA

PropertyValueReference
Excitation Wavelength (max)575-625 nm[3]
Emission Wavelength (max)660-710 nm[3]
Fluorescence Enhancement~17-fold upon reaction with ¹O₂[1][3]
SpecificityHigh selectivity for ¹O₂ over other ROS[1][2]

Table 2: Recommended Working Concentrations for Cellular Imaging

ParameterConcentrationNotesReference
Si-DMA Working Solution25-100 nmol/LConcentrations above 1 µmol/L may lead to organelle accumulation.[2]
Cytotoxicity Threshold> 5 µmol/LCytotoxic effects may be observed at concentrations exceeding this value.[2]

Experimental Protocols:

The following protocols provide a general guideline for the use of Si-DMA in fluorescence microscopy applications. Optimization may be required for specific cell types and experimental conditions.

Protocol 1: Preparation of Si-DMA Stock and Working Solutions

  • Preparation of 100 µmol/L Si-DMA DMSO Stock Solution:

    • To a vial containing 2 µg of Si-DMA, add 36 µL of anhydrous dimethyl sulfoxide (DMSO).

    • Pipette thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light. The stock solution is stable for up to one month.[2]

  • Preparation of Si-DMA Working Solution:

    • On the day of the experiment, dilute the 100 µmol/L Si-DMA DMSO stock solution in a suitable buffer (e.g., Hanks' HEPES buffer or HBSS) to the desired final concentration (typically 25-100 nmol/L).[2]

Protocol 2: Staining and Imaging of Singlet Oxygen in Live Cells

This protocol describes the detection of ¹O₂ generated by 5-aminolevulinic acid (5-ALA)-induced protoporphyrin IX in HeLa cells.

  • Cell Seeding:

    • Seed HeLa cells (e.g., at a density of 2.4 x 10⁵ cells/mL) onto a suitable imaging dish or plate (e.g., µ-slide 8 well) and culture overnight at 37°C in a 5% CO₂ incubator.[1]

  • Induction of Singlet Oxygen Production (Optional):

    • Wash the cells twice with Hanks' HEPES buffer.[1]

    • To induce ¹O₂ production, add 150 µg/mL of 5-ALA in Hanks' HEPES buffer and incubate for 4 hours at 37°C in a 5% CO₂ incubator.[1]

    • Wash the cells twice with Hanks' HEPES buffer.[1]

  • Probe Loading:

    • Add the freshly prepared Si-DMA working solution (e.g., 40 nmol/L) to the cells.[1]

    • Incubate for 45 minutes at 37°C in a 5% CO₂ incubator.[1][2]

  • Washing:

    • Discard the supernatant and wash the cells twice with Hanks' HEPES buffer to remove excess probe.[1][2]

  • Imaging:

    • Add fresh Hanks' HEPES buffer to the cells.[2]

    • Observe the cells under a fluorescence microscope using appropriate filter sets for far-red fluorescence (Excitation: ~575-625 nm, Emission: ~660-710 nm).[3]

Mandatory Visualizations:

SiDMA_Detection_Mechanism cluster_reaction Reaction SiDMA_off Si-DMA (Weakly Fluorescent) SiDMA_on Si-DMA Endoperoxide (Highly Fluorescent) SiDMA_off->SiDMA_on [4+2] Cycloaddition PeT Photoinduced Electron Transfer (PeT) Quenching SiDMA_off->PeT Fluorescence Quenched Singlet_Oxygen Singlet Oxygen (¹O₂) Experimental_Workflow cluster_prep Preparation cluster_imaging Analysis Cell_Seeding 1. Seed Cells Induction 2. Induce ¹O₂ (optional) Cell_Seeding->Induction Probe_Loading 3. Load with Si-DMA Induction->Probe_Loading Washing 4. Wash Cells Probe_Loading->Washing Microscopy 5. Fluorescence Microscopy Washing->Microscopy Data_Analysis 6. Image & Data Analysis Microscopy->Data_Analysis

References

Applications of 1,5-Dimethylanthracene Derivatives in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,5-dimethylanthracene derivatives in materials science, with a focus on their application in organic electronics. While direct applications of this compound are limited in the reviewed literature, its derivatives, particularly 1,5-distyrylanthracene (1,5-DPSAnt), have shown promise as luminescent organic semiconductors. This document will therefore focus on the synthesis and device fabrication protocols relevant to these derivatives, which can be adapted by researchers working with related compounds.

Application in Organic Field-Effect Transistors (OFETs)

Derivatives of this compound, such as 1,5-distyrylanthracene, are promising materials for the active layer in organic field-effect transistors (OFETs). These materials exhibit good charge transport properties and solid-state luminescence, making them suitable for applications in light-emitting transistors.

Quantitative Data Summary

The performance of OFETs is characterized by several key parameters, including charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). Below is a summary of reported data for a 1,5-disubstituted anthracene derivative.

CompoundDevice ConfigurationDeposition MethodMobility (μ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Reference
1,5-distyrylanthracene (1,5-DPSAnt)Top-Contact, Bottom-GateVacuum Depositionup to 0.15-[1]
Anthracene DerivativeBottom-ContactSolution Processing3.74 x 10⁻⁴5.05 x 10⁴[2]

Experimental Protocols

Synthesis of 1,5-Disubstituted Anthracene Derivatives

A common synthetic route to 1,5-disubstituted anthracenes involves a Suzuki or Heck coupling reaction starting from a di-halogenated anthracene precursor. The following protocols are based on established methods for related anthracene derivatives and can be adapted for this compound analogues.

Protocol 2.1.1: Synthesis of 1,5-Dibromoanthracene (Precursor)

This protocol describes a general method for the bromination of anthracene.

Materials:

  • Anthracene

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Ethyl acetate

  • Tetrahydrofuran (THF)

  • Acetonitrile

  • Sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • Combine anthracene and 1,3-dibromo-5,5-dimethylhydantoin in ethyl acetate in a round-bottom flask.

  • Reflux the mixture. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water to remove 5,5-dimethylhydantoin.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Dissolve the crude solid in hot THF and precipitate with acetonitrile to purify the product.

  • Isolate the solid by filtration to yield 9-bromoanthracene, with 9,10-dibromoanthracene as a potential byproduct. Further purification may be required to isolate the desired isomer if selective bromination at the 1 and 5 positions is not achieved.

Protocol 2.1.2: Synthesis of 1,5-Distyrylanthracene via Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling of a dibromoanthracene with a styryl boronic acid derivative.

Materials:

  • 1,5-Dibromoanthracene

  • Styryl boronic acid derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., 2-(di-tert-butylphosphino)biphenyl)

  • Base (e.g., Cesium carbonate, Potassium carbonate)

  • Solvent (e.g., THF, water mixture)

  • Ammonium chloride (NH₄Cl) solution (saturated aqueous)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 1,5-dibromoanthracene, the styryl boronic acid derivative, the palladium catalyst, the ligand, and the base.

  • Add the solvent system (e.g., THF and water).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) for the required reaction time (typically several hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Fabrication of a Top-Contact, Bottom-Gate OFET

This protocol outlines the general steps for fabricating a top-contact, bottom-gate OFET using a 1,5-disubstituted anthracene derivative as the active layer.

Materials:

  • Heavily doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as gate and gate dielectric)

  • 1,5-disubstituted anthracene derivative (e.g., 1,5-DPSAnt)

  • Solvent for the organic semiconductor (e.g., chloroform, chlorobenzene)

  • Photoresist and developer

  • Gold (Au) for source and drain electrodes

  • Adhesion layer for gold (e.g., Titanium)

  • Substrate cleaning solvents (e.g., acetone, isopropanol, deionized water)

  • Surface treatment agent (e.g., octadecyltrichlorosilane - OTS)

Procedure:

  • Substrate Cleaning:

    • Ultrasonically clean the n⁺-Si/SiO₂ substrate sequentially in acetone, isopropanol, and deionized water.

    • Dry the substrate with a stream of nitrogen.

  • Surface Treatment (Optional but Recommended):

    • Treat the SiO₂ surface with a self-assembled monolayer (SAM) like OTS to improve the interface properties. This can be done by vapor deposition or solution immersion.

  • Active Layer Deposition (Vacuum Deposition):

    • Place the cleaned substrate in a high-vacuum thermal evaporator.

    • Deposit a thin film (typically 30-50 nm) of the 1,5-disubstituted anthracene derivative onto the substrate. The deposition rate and substrate temperature should be carefully controlled to optimize film morphology.

  • Source and Drain Electrode Patterning (Photolithography and Lift-off):

    • Spin-coat a layer of photoresist onto the organic semiconductor film.

    • Define the source and drain electrode pattern using photolithography (exposure to UV light through a photomask).

    • Develop the photoresist to create openings for the electrodes.

  • Electrode Deposition:

    • Deposit an adhesion layer (e.g., 5 nm of Titanium) followed by the gold electrodes (e.g., 50 nm) using thermal or e-beam evaporation.

  • Lift-off:

    • Immerse the substrate in a suitable solvent (e.g., acetone) to dissolve the remaining photoresist, lifting off the excess metal and leaving the patterned source and drain electrodes.

  • Annealing:

    • Anneal the completed device at an optimized temperature to improve the crystallinity of the organic semiconductor and the contact between the semiconductor and the electrodes.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_coupling Suzuki Coupling Anthracene Anthracene Bromination Bromination Anthracene->Bromination Brominating_Agent Brominating Agent (e.g., DBDMH) Brominating_Agent->Bromination Dibromoanthracene 1,5-Dibromoanthracene Bromination->Dibromoanthracene Coupling_Reaction Suzuki Coupling Dibromoanthracene->Coupling_Reaction Styryl_Boronic_Acid Styryl Boronic Acid Derivative Styryl_Boronic_Acid->Coupling_Reaction Catalyst_System Pd Catalyst & Base Catalyst_System->Coupling_Reaction Final_Product 1,5-Distyrylanthracene Coupling_Reaction->Final_Product OFET_Fabrication Start Start: n+-Si/SiO2 Substrate Cleaning Substrate Cleaning Start->Cleaning Surface_Treatment Surface Treatment (OTS) Cleaning->Surface_Treatment Active_Layer Active Layer Deposition (1,5-DPSAnt) Surface_Treatment->Active_Layer Photolithography Photolithography for Electrodes Active_Layer->Photolithography Electrode_Deposition Source/Drain Deposition (Au) Photolithography->Electrode_Deposition Lift_off Lift-off Electrode_Deposition->Lift_off Annealing Device Annealing Lift_off->Annealing End Finished OFET Device Annealing->End OFET_Structure Gate Gate (n+-Si) Dielectric Gate Dielectric (SiO2) Gate->Dielectric controls channel in Semiconductor Organic Semiconductor (1,5-DPSAnt) Dielectric->Semiconductor insulates gate from Drain Drain (Au) Semiconductor->Drain charge flows to Source Source (Au) Source->Semiconductor injects charge into

References

Application Note: 1,5-Dimethylanthracene as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 1,5-Dimethylanthracene as a reference standard in chromatographic analyses. Primarily used in the analysis of Polycyclic Aromatic Hydrocarbons (PAHs), this compound serves as a crucial marker for method validation, quantification, and system suitability testing in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This note includes illustrative experimental protocols, data presentation in tabular format, and workflow diagrams to guide researchers in accurately employing this reference standard in their analytical work.

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant interest in environmental monitoring and toxicology due to their carcinogenic and mutagenic properties. Accurate and precise quantification of PAHs is essential for assessing environmental contamination and ensuring the safety of pharmaceutical products. This compound, a methylated derivative of anthracene, is a representative PAH that can be utilized as a reference standard to ensure the quality and validity of analytical data.

As a reference standard, this compound can be used for several key purposes in a chromatography laboratory:

  • Calibration: To create calibration curves for the quantification of this compound or other structurally similar PAHs in various sample matrices.

  • Method Validation: To assess the performance of an analytical method, including parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • System Suitability: To verify that the chromatographic system is performing adequately before running analytical samples.

  • Internal Standard: In some applications, a deuterated or isotopically labeled version of this compound, or the compound itself if not present in the sample, can be used as an internal standard to correct for variations in sample preparation and instrument response.

This application note provides practical guidance on the use of this compound as a reference standard for both HPLC-UV and GC-MS applications.

Physicochemical Properties and Spectral Information

A summary of the key properties of this compound is provided below.

PropertyValueReference
Chemical Formula C₁₆H₁₄[1][2]
Molecular Weight 206.28 g/mol [1][2]
CAS Number 15815-48-2[1][2]
Appearance Solid
UV-Vis Absorption Maxima (λmax) Typically in the range of 254 nm and 350-400 nm in common organic solvents.
Major Mass Spectral Fragments (m/z) 206 (M+), 191, 189, 165[1]

Experimental Protocols

The following are illustrative protocols for the analysis of this compound using HPLC-UV and GC-MS. These protocols are intended as a starting point and may require optimization for specific applications and matrices.

Preparation of Standard Solutions

1. Stock Standard Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 10 mg of pure this compound reference standard.

  • Dissolve the standard in a suitable solvent (e.g., acetonitrile, methanol, or toluene) in a 10 mL volumetric flask.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with the same solvent.

2. Working Standard Solutions:

  • Prepare a series of working standard solutions by serial dilution of the stock solution.

  • For generating a calibration curve, typical concentration ranges may be from 0.1 µg/mL to 10 µg/mL.

HPLC-UV Protocol (Illustrative)

This method is suitable for the quantification of this compound in relatively clean sample matrices.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (80:20, v/v) or Gradient: A: Water, B: Acetonitrile. Start at 70% B, ramp to 95% B over 15 min.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 254 nm (for general PAH screening) or a more specific longer wavelength based on the UV spectrum.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (solvent) to ensure no carryover.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

GC-MS Protocol (Illustrative)

This method is highly selective and sensitive, making it suitable for complex matrices such as environmental samples.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (or similar non-polar/mid-polar column)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min.
MS Transfer Line Temp 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (m/z) 206.1 (Quantifier), 191.1 (Qualifier)

Procedure:

  • Perform a system check and calibration (tuning) of the mass spectrometer.

  • Inject a solvent blank to check for system cleanliness.

  • Inject the working standard solutions to establish a calibration curve.

  • Inject the prepared samples.

  • Identify this compound based on its retention time and the ratio of the quantifier and qualifier ions.

  • Quantify using the peak area of the quantifier ion and the calibration curve.

Data Presentation (Illustrative Examples)

The following tables present example data for method validation parameters. These are representative values and should be determined experimentally for each specific method and laboratory.

Table 1: Linearity Data for this compound by HPLC-UV

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.112,543
0.563,211
1.0124,589
2.5310,456
5.0625,112
10.01,248,987
Correlation Coefficient (r²) 0.9995

Table 2: Precision and Accuracy Data for this compound

Spiked Concentration (µg/mL)Measured Concentration (Mean ± SD, n=6)Recovery (%)RSD (%)
Intra-day Precision & Accuracy
0.50.49 ± 0.0298.04.1
5.05.08 ± 0.15101.62.9
Inter-day Precision & Accuracy (3 days)
0.50.52 ± 0.04104.07.7
5.04.95 ± 0.2599.05.1

Table 3: LOD and LOQ for this compound

ParameterHPLC-UVGC-MS (SIM)
Limit of Detection (LOD) 0.05 µg/mL0.01 ng/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 ng/mL

Mandatory Visualizations

G General Workflow for Quantification using a Reference Standard prep_std Prepare Stock and Working Reference Standard Solutions gen_cal Generate Calibration Curve (Inject Standards) prep_std->gen_cal quantify Quantify Analyte Concentration using Calibration Curve gen_cal->quantify prep_sample Prepare Analytical Sample (Extraction, Cleanup, Dilution) inject_sample Inject Prepared Sample into Chromatographic System prep_sample->inject_sample acquire_data Acquire Chromatographic Data (Peak Area/Height) inject_sample->acquire_data acquire_data->quantify report Report Results quantify->report

Caption: Workflow for analyte quantification using a reference standard.

G Experimental Workflow for PAH Analysis in Environmental Samples cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis sample Collect Environmental Sample (e.g., Soil, Water) extraction Solvent Extraction (e.g., Soxhlet, Sonication) sample->extraction cleanup Sample Cleanup (e.g., Solid Phase Extraction) extraction->cleanup concentrate Concentrate and Reconstitute in appropriate solvent cleanup->concentrate add_is Add Internal Standard (optional) concentrate->add_is hplc_gcms Inject into HPLC-UV or GC-MS add_is->hplc_gcms data_proc Data Processing and Quantification hplc_gcms->data_proc

Caption: Workflow for PAH analysis in environmental samples.

Conclusion

This compound is a valuable reference standard for the chromatographic analysis of PAHs. Its use is critical for method development, validation, and routine quality control to ensure the generation of accurate and reliable data. The illustrative HPLC-UV and GC-MS protocols provided in this application note serve as a foundation for laboratories to develop and implement robust analytical methods for the quantification of this and other similar polycyclic aromatic hydrocarbons. Proper use of this reference standard, in conjunction with thorough method validation, will enhance the quality and defensibility of analytical results in research, environmental, and pharmaceutical settings.

References

Application Notes and Protocols: Derivatization of 1,5-Dimethylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key derivatization reactions for 1,5-dimethylanthracene, a promising scaffold for the development of novel therapeutic agents and functional materials. The protocols outlined below are based on established synthetic methodologies for anthracene derivatives and are adapted for this compound, offering a foundation for further exploration and optimization in a research and development setting.

Oxidation to 1,5-Dimethyl-9,10-anthraquinone

The oxidation of the central aromatic ring in anthracenes to yield anthraquinones is a fundamental transformation. Anthraquinones are a class of compounds with significant biological activities and are used as intermediates in the synthesis of dyes and pharmaceuticals. For this compound, this reaction provides access to 1,5-dimethyl-9,10-anthraquinone, a key building block for more complex molecules.

Reaction Pathway:

Oxidation This compound This compound 1,5-Dimethyl-9,10-anthraquinone 1,5-Dimethyl-9,10-anthraquinone This compound->1,5-Dimethyl-9,10-anthraquinone CrO3, CH3COOH

Caption: Oxidation of this compound.

Experimental Protocol:

A solution of this compound (1.0 g, 4.85 mmol) in glacial acetic acid (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser. To this solution, chromium trioxide (CrO₃, 2.4 g, 24.0 mmol) is added portion-wise over 30 minutes, controlling the exothermic reaction. The reaction mixture is then heated to reflux for 2 hours. After cooling to room temperature, the mixture is poured into water (200 mL) and the resulting precipitate is collected by vacuum filtration. The solid is washed with water and a saturated sodium bicarbonate solution until the filtrate is neutral. The crude product is then recrystallized from ethanol to afford 1,5-dimethyl-9,10-anthraquinone.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
This compound206.281.04.85
Chromium Trioxide99.992.424.0
Product Molar Mass ( g/mol ) Expected Yield (g) Yield (%)
1,5-Dimethyl-9,10-anthraquinone236.27~1.08~90

Note: Yields are estimates and may vary based on experimental conditions.

Diels-Alder Cycloaddition with Maleic Anhydride

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Anthracene and its derivatives can act as dienes, reacting with dienophiles at the 9 and 10 positions. The reaction of this compound with maleic anhydride yields a bridged adduct, which can serve as a precursor for a variety of functionalized triptycene-like structures.

Reaction Pathway:

DielsAlder This compound This compound Diels-Alder Adduct Diels-Alder Adduct This compound->Diels-Alder Adduct Heat (Xylene) Maleic Anhydride Maleic Anhydride Maleic Anhydride->Diels-Alder Adduct

Caption: Diels-Alder reaction of this compound.

Experimental Protocol:

In a 100 mL round-bottom flask equipped with a reflux condenser, this compound (1.0 g, 4.85 mmol) and maleic anhydride (0.5 g, 5.10 mmol) are dissolved in 30 mL of xylene. The reaction mixture is heated to reflux for 4 hours. Upon cooling to room temperature, the product precipitates out of the solution. The solid is collected by vacuum filtration, washed with cold xylene, and then with petroleum ether. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
This compound206.281.04.85
Maleic Anhydride98.060.55.10
Product Molar Mass ( g/mol ) Expected Yield (g) Yield (%)
Diels-Alder Adduct304.34~1.40~95

Note: Yields are estimates and may vary based on experimental conditions.

Electrophilic Bromination

Electrophilic aromatic substitution is a key reaction for functionalizing aromatic rings. The bromination of this compound can potentially occur at multiple positions on the aromatic core. The regioselectivity of the reaction is influenced by the directing effects of the methyl groups and the reaction conditions. Under ionic conditions, substitution is expected on the aromatic ring.

Reaction Pathway:

Bromination This compound This compound Brominated Product(s) Brominated Product(s) This compound->Brominated Product(s) Br2, Lewis Acid (e.g., FeBr3)

Caption: Electrophilic Bromination of this compound.

Experimental Protocol:

This compound (1.0 g, 4.85 mmol) is dissolved in 25 mL of a suitable inert solvent such as carbon tetrachloride or dichloromethane in a flask protected from light. A catalytic amount of iron(III) bromide (FeBr₃) is added. A solution of bromine (0.85 g, 5.33 mmol) in the same solvent is added dropwise at room temperature with stirring. The reaction is monitored by thin-layer chromatography (TLC). After the reaction is complete, the mixture is washed with a sodium thiosulfate solution to remove excess bromine, followed by washing with water and brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure. The product mixture can be purified by column chromatography on silica gel.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
This compound206.281.04.85
Bromine159.810.855.33
Product Molar Mass ( g/mol ) Expected Yield (g) Yield (%)
Monobrominated Product285.18VariableVariable

Note: The yield and regioselectivity of the bromination can vary. A mixture of isomers is possible.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds. For this compound, this reaction is expected to introduce a formyl group onto the anthracene nucleus, providing a valuable aldehyde intermediate for further synthetic transformations. The position of formylation will be directed by the activating methyl groups.

Reaction Pathway:

Formylation This compound This compound Formylated Product(s) Formylated Product(s) This compound->Formylated Product(s) POCl3, DMF, then H2O

Caption: Vilsmeier-Haack Formylation of this compound.

Experimental Protocol:

To a cooled (0 °C) solution of N,N-dimethylformamide (DMF, 10 mL), phosphorus oxychloride (POCl₃, 1.0 mL, 10.8 mmol) is added dropwise with stirring under a nitrogen atmosphere. The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent. A solution of this compound (1.0 g, 4.85 mmol) in DMF (10 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 3 hours. After cooling, the reaction is quenched by pouring it onto crushed ice and neutralizing with a sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
This compound206.281.04.85
Phosphorus Oxychloride153.331.6610.8
Product Molar Mass ( g/mol ) Expected Yield (g) Yield (%)
Formylated Product234.29VariableVariable

Note: The yield and regioselectivity of the formylation can vary. A mixture of isomers is possible.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

Application Notes and Protocols: 1,5-Dimethylanthracene in Organic Semiconductor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,5-dimethylanthracene as a core building block in the synthesis of novel organic semiconductors for applications in organic field-effect transistors (OFETs). The following sections detail a plausible synthetic route, experimental procedures, and expected performance metrics based on structurally related compounds.

Introduction

Anthracene and its derivatives are a well-established class of organic semiconductors, prized for their rigid, planar structure which facilitates intermolecular π-π stacking, a critical factor for efficient charge transport.[1] The introduction of alkyl chains, such as methyl groups at the 1 and 5 positions of the anthracene core, can enhance solubility in common organic solvents, making these materials amenable to solution-based processing techniques like spin-coating and inkjet printing.[2] This allows for the fabrication of large-area and flexible electronic devices at a lower cost compared to traditional vacuum deposition methods.

This document outlines a synthetic strategy to produce a novel thiophene-functionalized this compound derivative, a promising candidate for a p-type organic semiconductor. The protocols provided are based on established synthetic methodologies for similar aromatic compounds.

Synthetic Pathway and Rationale

The proposed synthetic route begins with the bromination of this compound to introduce reactive handles for subsequent cross-coupling reactions. The methyl groups are activating and will direct bromination to the 2 and 6 positions. The resulting dibromo-1,5-dimethylanthracene can then be coupled with a thiophene derivative via a palladium-catalyzed Suzuki or Stille cross-coupling reaction to extend the π-conjugated system, a common strategy to enhance charge carrier mobility.

G cluster_synthesis Synthetic Pathway This compound This compound 2,6-Dibromo-1,5-dimethylanthracene 2,6-Dibromo-1,5-dimethylanthracene This compound->2,6-Dibromo-1,5-dimethylanthracene Bromination (NBS, DMF) 1,5-Dimethyl-2,6-di(thiophen-2-yl)anthracene 1,5-Dimethyl-2,6-di(thiophen-2-yl)anthracene 2,6-Dibromo-1,5-dimethylanthracene->1,5-Dimethyl-2,6-di(thiophen-2-yl)anthracene Suzuki Coupling (Thiophene-2-boronic acid, Pd catalyst, Base)

Caption: Proposed synthesis of a this compound-based organic semiconductor.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dibromo-1,5-dimethylanthracene

This protocol describes the selective bromination of this compound at the 2 and 6 positions.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

  • Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1 equivalent) in DMF.

  • Slowly add N-Bromosuccinimide (NBS) (2.2 equivalents) to the solution in portions at room temperature while stirring.

  • After the addition is complete, heat the reaction mixture to 60°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing 500 mL of deionized water to precipitate the product.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with deionized water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a mixture of ethanol and THF to obtain pure 2,6-dibromo-1,5-dimethylanthracene.

  • Dry the final product under vacuum.

Protocol 2: Synthesis of 1,5-Dimethyl-2,6-di(thiophen-2-yl)anthracene via Suzuki Coupling

This protocol details the palladium-catalyzed Suzuki cross-coupling of 2,6-dibromo-1,5-dimethylanthracene with thiophene-2-boronic acid.

Materials:

  • 2,6-Dibromo-1,5-dimethylanthracene

  • Thiophene-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Schlenk flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 2,6-dibromo-1,5-dimethylanthracene (1 equivalent), thiophene-2-boronic acid (2.5 equivalents), and potassium carbonate (4 equivalents).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add a degassed 3:1 mixture of toluene and ethanol to the flask via cannula.

  • Heat the reaction mixture to 90°C and stir under an inert atmosphere for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and add deionized water.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient as the eluent to yield the final product, 1,5-Dimethyl-2,6-di(thiophen-2-yl)anthracene.

Application in Organic Field-Effect Transistors (OFETs)

The synthesized 1,5-dimethyl-2,6-di(thiophen-2-yl)anthracene is expected to be a solution-processable p-type semiconductor. The following protocol describes the fabrication and characterization of a bottom-gate, top-contact OFET using this material.

Protocol 3: Fabrication and Characterization of Solution-Processed OFETs

G cluster_fab OFET Fabrication Workflow Substrate Cleaning Substrate Cleaning Surface Treatment Surface Treatment Substrate Cleaning->Surface Treatment Sonication Semiconductor Deposition Semiconductor Deposition Surface Treatment->Semiconductor Deposition OTS treatment Annealing Annealing Semiconductor Deposition->Annealing Spin-coating Electrode Deposition Electrode Deposition Annealing->Electrode Deposition Thermal Characterization Characterization Electrode Deposition->Characterization Vacuum evaporation

Caption: Workflow for the fabrication of a solution-processed OFET.

Materials and Equipment:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer

  • Octadecyltrichlorosilane (OTS)

  • 1,5-Dimethyl-2,6-di(thiophen-2-yl)anthracene

  • Chlorobenzene (anhydrous)

  • Sonicator

  • Spin coater

  • Hot plate

  • Thermal evaporator

  • Shadow mask for source/drain electrodes (e.g., Gold)

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning:

    • Clean the Si/SiO₂ substrates by sonicating in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to remove any organic residues.

  • Surface Treatment:

    • Treat the cleaned substrates with an octadecyltrichlorosilane (OTS) self-assembled monolayer by vapor deposition or solution immersion to create a hydrophobic surface, which improves the crystallinity of the organic semiconductor film.

  • Semiconductor Deposition:

    • Prepare a solution of 1,5-dimethyl-2,6-di(thiophen-2-yl)anthracene in chlorobenzene (e.g., 5 mg/mL).

    • Deposit the organic semiconductor solution onto the OTS-treated substrate via spin-coating. A typical spin-coating program would be 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds.

  • Annealing:

    • Anneal the semiconductor film on a hotplate at a temperature optimized for the material (e.g., 100-150°C) for 30 minutes in a nitrogen-filled glovebox to improve film morphology and crystallinity.

  • Electrode Deposition:

    • Deposit the source and drain electrodes (e.g., 50 nm of Gold) through a shadow mask onto the organic semiconductor layer using a thermal evaporator. The channel length and width are defined by the shadow mask.

  • Characterization:

    • Measure the electrical characteristics of the OFET device in a nitrogen atmosphere or in air using a semiconductor parameter analyzer.

    • Extract key performance parameters such as hole mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth) from the transfer and output characteristics.

Performance Data of Anthracene-Based Organic Semiconductors

The performance of OFETs based on the proposed 1,5-dimethyl-2,6-di(thiophen-2-yl)anthracene can be benchmarked against other solution-processed anthracene derivatives. The following table summarizes the performance of several relevant compounds.

Organic SemiconductorDeposition MethodHole Mobility (cm²/Vs)On/Off RatioReference
2,6-Diphenylanthracene (DPA)Vacuum Deposition> 10> 10⁶[3]
Anthracene Derivative (P2)Solution-Processed3.74 x 10⁻⁴5.05 x 10⁴[4][5]
2,6-Bis(4-pentylphenylethynyl)anthraceneSolution-Processed0.63> 10⁷[6]
2,6-Di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT)Single Crystal1.2610⁶ - 10⁸[7]
1,5-Dimethyl-2,6-di(thiophen-2-yl)anthracene (Predicted) Solution-Processed 0.1 - 1.5 > 10⁵ -

Note: The performance of the proposed 1,5-dimethyl-2,6-di(thiophen-2-yl)anthracene is an educated estimate based on the performance of structurally similar compounds. Actual performance will depend on the final molecular structure, purity, and optimization of the device fabrication process.

Conclusion

This compound serves as a versatile and promising platform for the development of novel, solution-processable organic semiconductors. The synthetic route and protocols outlined in these application notes provide a clear pathway for researchers to synthesize and evaluate new anthracene-based materials for high-performance organic electronic devices. The enhanced solubility imparted by the dimethyl substitution, combined with the potential for high charge carrier mobility through π-system extension, makes this class of materials highly attractive for next-generation flexible and printed electronics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Dimethylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1,5-Dimethylanthracene synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective method involves a two-step process starting from 1,5-dichloroanthraquinone. The first step is the reduction of 1,5-dichloroanthraquinone to 1,5-dichloroanthracene. The second step is a nickel-catalyzed Kumada cross-coupling reaction between 1,5-dichloroanthracene and a methyl Grignard reagent (methylmagnesium bromide).

Q2: I am experiencing low yields in the reduction of 1,5-dichloroanthraquinone. What are the possible causes?

Low yields in this reduction step can often be attributed to incomplete reaction or side reactions. Ensure that the zinc dust is of high quality and adequately activated. The reaction is sensitive to air, so maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial. The quality of the ammonium hydroxide solution can also impact the reaction's efficiency.

Q3: My Kumada coupling reaction is not proceeding to completion. What should I check?

Several factors can hinder the Kumada coupling reaction. The Grignard reagent is highly sensitive to moisture and air; ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere. The quality of the Grignard reagent is also paramount. It is advisable to either use a freshly prepared solution or titrate a commercial solution before use. The nickel catalyst, NiCl2(dppp), can also deactivate over time or with exposure to air.

Q4: I am observing the formation of significant byproducts in my Kumada coupling reaction. What are they and how can I minimize them?

Common byproducts in Kumada coupling reactions include homo-coupled products (from the Grignard reagent coupling with itself) and reduction products (where the chlorine is replaced by hydrogen).[1] To minimize these, ensure a slow, controlled addition of the Grignard reagent to the reaction mixture. Maintaining the optimal reaction temperature is also critical.

Q5: What is the best way to purify the final this compound product?

Purification of the crude product can be achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective. Following chromatography, recrystallization from a suitable solvent system can further enhance the purity of this compound.

Troubleshooting Guides

Problem 1: Low or No Yield of 1,5-Dichloroanthracene (Step 1)
Potential Cause Troubleshooting Step
Inactive Zinc DustActivate the zinc dust by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.
Poor Quality Ammonium HydroxideUse a fresh, unopened bottle of concentrated ammonium hydroxide.
Presence of OxygenEnsure the reaction is performed under a positive pressure of an inert gas (N2 or Ar). Degas all solvents prior to use.
Insufficient Reaction Time or TemperatureMonitor the reaction by TLC. If the starting material is still present after the recommended time, consider extending the reaction time or slightly increasing the temperature.
Problem 2: Low Yield or Failure of Kumada Coupling Reaction (Step 2)
Potential Cause Troubleshooting Step
Inactive Grignard ReagentUse freshly prepared methylmagnesium bromide or titrate commercial solutions to determine the exact concentration. Ensure anhydrous conditions during its preparation and use.
Deactivated CatalystUse a fresh batch of NiCl2(dppp). Store the catalyst under an inert atmosphere and handle it in a glovebox if possible.
Presence of Water or OxygenOven-dry all glassware and cool under an inert atmosphere. Use anhydrous solvents. Maintain a positive pressure of inert gas throughout the reaction.
Incorrect Reaction TemperatureThe optimal temperature is crucial for the catalytic cycle. Use a reliable thermometer and a controlled heating/cooling system.
Competing Homo-couplingAdd the Grignard reagent slowly to the reaction mixture using a syringe pump to maintain a low concentration of the Grignard reagent.

Experimental Protocols

Step 1: Synthesis of 1,5-Dichloroanthracene

This protocol is adapted from a known procedure for the reduction of 1,5-dichloroanthraquinone.

Materials:

  • 1,5-Dichloroanthraquinone

  • Zinc dust

  • 28% aqueous Ammonium Hydroxide (NH4OH)

  • Dichloromethane (CH2Cl2)

  • Magnesium sulfate (MgSO4)

  • Isopropanol

  • 12 M Hydrochloric acid (HCl)

  • 5% aqueous Sodium Bicarbonate (NaHCO3)

  • Petroleum ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,5-dichloroanthraquinone (1.0 eq) and zinc dust (excess) in 28% aqueous NH4OH.

  • Heat the mixture to 100°C and stir vigorously for 3 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature and filter to remove the excess zinc.

  • Extract the filtrate multiple times with dichloromethane.

  • Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.

  • To the crude residue, add isopropanol and 12 M HCl.

  • Reflux the mixture for 3 hours.

  • Cool the mixture and concentrate in vacuo.

  • Partition the residue between dichloromethane and 5% aqueous NaHCO3.

  • Collect the organic layer, dry with MgSO4, filter, and concentrate.

  • Recrystallize the crude product from a dichloromethane/petroleum ether mixture to obtain 1,5-dichloroanthracene as yellow-orange needles.

Step 2: Synthesis of this compound via Kumada Coupling

This is a generalized protocol based on known Kumada coupling reactions of aryl chlorides. Optimization may be required.

Materials:

  • 1,5-Dichloroanthracene

  • Methylmagnesium bromide (MeMgBr) in a suitable solvent (e.g., THF or diethyl ether)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl2(dppp))

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous Ammonium Chloride (NH4Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried, two-necked round-bottom flask under an inert atmosphere (N2 or Ar), add 1,5-dichloroanthracene (1.0 eq) and NiCl2(dppp) (0.05 eq).

  • Add anhydrous THF or diethyl ether via syringe.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add methylmagnesium bromide (2.2 eq) dropwise via a syringe pump over a period of 1-2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH4Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

Table 1: Key Parameters for Optimizing the Kumada Coupling Step

ParameterConditionExpected Impact on YieldTroubleshooting Considerations
Catalyst Loading 1-5 mol%Higher loading may increase reaction rate but also cost.Catalyst deactivation can lead to stalled reactions.
Grignard Reagent 2.0-2.5 eqExcess is needed to drive the reaction to completion.Too much excess can lead to increased side products.
Temperature 0°C to RTHigher temperatures may increase the rate of side reactions.Low temperatures may lead to a sluggish reaction.
Solvent THF, Diethyl EtherSolvent choice can affect the solubility of reagents and catalyst stability.Ensure the solvent is anhydrous.
Reaction Time 12-24 hInsufficient time can lead to incomplete conversion.Prolonged times may lead to product degradation.

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound cluster_step1 Step 1: Reduction cluster_step2 Step 2: Kumada Coupling 1_5_Dichloroanthraquinone 1,5-Dichloroanthraquinone 1_5_Dichloroanthracene 1,5-Dichloroanthracene 1_5_Dichloroanthraquinone->1_5_Dichloroanthracene   Zn, NH4OH, 100°C 1_5_Dimethylanthracene This compound 1_5_Dichloroanthracene->1_5_Dimethylanthracene   MeMgBr, NiCl2(dppp), THF

Caption: A diagram illustrating the two-step synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield cluster_step1_troubleshooting Step 1: Reduction Issues cluster_step2_troubleshooting Step 2: Kumada Coupling Issues start Low Yield Observed check_step Which step has low yield? start->check_step check_reagents1 Check Reagent Quality (Zn, NH4OH) check_step->check_reagents1 Step 1 check_grignard Check Grignard Reagent (Activity, Stoichiometry) check_step->check_grignard Step 2 check_inert1 Verify Inert Atmosphere check_reagents1->check_inert1 check_temp_time1 Optimize Temp/Time check_inert1->check_temp_time1 end Yield Improved check_temp_time1->end check_catalyst Check Catalyst Activity check_grignard->check_catalyst check_anhydrous Ensure Anhydrous Conditions check_catalyst->check_anhydrous check_temp_addition Optimize Temp & Addition Rate check_anhydrous->check_temp_addition check_temp_addition->end

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of 1,5-Dimethylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,5-Dimethylanthracene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address specific challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary methods for synthesizing this compound and other dialkylanthracenes include:

  • Friedel-Crafts Alkylation: This involves the reaction of a substituted aromatic compound with an alkylating agent in the presence of a Lewis acid catalyst. However, this method is known to produce a mixture of isomers.

  • Elbs Reaction: This is a pyrolysis reaction involving the cyclodehydration of a diaryl ketone that has a methyl or methylene group adjacent to the carbonyl group. This high-temperature reaction can also lead to a mixture of products and may require extensive purification.

  • Diels-Alder Reaction: This cycloaddition reaction provides a more controlled pathway to substituted anthracenes. It typically involves the reaction of a diene and a dienophile, followed by an aromatization step. This method can offer better regioselectivity compared to the Friedel-Crafts or Elbs reactions.

Q2: I performed a Friedel-Crafts methylation to synthesize this compound and my final product is a complex mixture. What are the likely side products?

A2: Friedel-Crafts alkylation of anthracene and its derivatives is susceptible to several side reactions, leading to a mixture of products. The most common side products include:

  • Isomeric Dimethylanthracenes: Due to the similar reactivity of different positions on the anthracene core, you will likely have a mixture of various dimethylanthracene isomers. Common isomers include 1,8-, 2,6-, and 2,7-dimethylanthracene.

  • Poly-methylated Anthracenes: The initial addition of a methyl group can activate the anthracene ring, making it more susceptible to further alkylation. This can result in the formation of tri- or even tetra-methylated anthracenes.

  • Rearrangement Products: Although less common with methylation compared to alkylation with longer chains, carbocation rearrangements can potentially lead to unexpected substitution patterns.

Q3: How can I minimize the formation of isomeric and poly-alkylated side products in a Friedel-Crafts synthesis?

A3: To improve the selectivity for this compound in a Friedel-Crafts reaction, consider the following strategies:

  • Control of Reaction Conditions: Carefully controlling the temperature, reaction time, and stoichiometry of reactants and catalyst can influence the product distribution.

  • Choice of Catalyst: The type of Lewis acid catalyst used can affect the regioselectivity of the reaction. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, BF₃) may help optimize the yield of the desired isomer.

  • Use of a Directing Group: Introducing a directing group onto the starting material that favors substitution at the 1 and 5 positions, and which can be removed later, is a potential strategy to enhance selectivity.

Q4: My Elbs reaction to synthesize this compound resulted in a low yield and a product that is difficult to purify. What could be the issue?

A4: The Elbs reaction is carried out at high temperatures, which can lead to several challenges:

  • Thermal Decomposition: The starting materials or the product may decompose at the high temperatures required for the reaction, leading to lower yields and the formation of tarry byproducts.

  • Incomplete Cyclization/Dehydration: The reaction may not go to completion, leaving unreacted starting material or partially reacted intermediates in the product mixture.

  • Formation of Isomers: Depending on the structure of the starting ketone, cyclization could potentially occur in different orientations, leading to a mixture of isomeric anthracenes.

Q5: Is the Diels-Alder reaction a better approach for obtaining pure this compound?

A5: The Diels-Alder reaction generally offers better control over the regiochemistry of the product compared to Friedel-Crafts or Elbs reactions. By carefully selecting the diene and dienophile, you can construct the anthracene skeleton with the desired substitution pattern. However, this route may involve multiple steps, including the synthesis of the precursors and a final aromatization step, each of which can have its own set of potential side reactions and purification challenges.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature or time. - Decomposition of starting material or product. - Inefficient purification.- Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. - Systematically vary the reaction temperature to find the optimal conditions. - For thermally sensitive reactions like the Elbs reaction, consider using a high-boiling, inert solvent to maintain a consistent temperature. - Optimize your purification protocol (e.g., choice of solvent for recrystallization, column chromatography conditions).
Presence of multiple isomers in the final product - Lack of regioselectivity in the synthetic method (especially Friedel-Crafts).- If using a Friedel-Crafts approach, screen different Lewis acid catalysts and reaction conditions. - Consider a more regioselective synthetic route, such as a multi-step synthesis involving a Diels-Alder reaction. - For purification, a combination of techniques may be necessary. Fractional crystallization can sometimes enrich one isomer, followed by preparative HPLC or column chromatography for final separation.
Formation of poly-alkylated byproducts - The product is more reactive than the starting material towards alkylation (common in Friedel-Crafts).- Use a large excess of the anthracene starting material relative to the methylating agent to favor mono- and di-substitution. - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Difficulty in separating this compound from other isomers - Similar physical properties (e.g., boiling point, solubility) of the isomers.- Fractional Crystallization: Attempt recrystallization from a variety of solvents to see if one isomer preferentially crystallizes. - Column Chromatography: Use a high-resolution silica or alumina column and carefully optimize the eluent system. - Preparative HPLC: For small quantities, preparative HPLC can be a very effective method for separating isomers.
Product appears as an intractable tar or oil - Formation of polymeric byproducts. - Presence of highly impure starting materials.- Ensure all reagents and solvents are pure and dry. - Lower the reaction temperature if possible. - Attempt to purify a small amount of the crude material by column chromatography to identify the components.

Experimental Protocols

While a specific, high-yield synthesis of pure this compound is not widely documented due to the challenges mentioned above, a general procedure based on the principles of the Elbs reaction is provided below for informational purposes.

Hypothetical Elbs Reaction for this compound

This is a generalized procedure and would require significant optimization.

  • Synthesis of the Precursor Ketone: Synthesize 2,2',6-trimethyl-benzophenone. This could be achieved via a Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with 2-methylbenzoyl chloride.

  • Pyrolysis (Elbs Reaction): The 2,2',6-trimethyl-benzophenone is heated to a high temperature (typically 400-450 °C) in the absence of a solvent. The reaction is monitored by the evolution of water.

  • Workup and Purification: The crude product, a dark solid, is cooled. This mixture would likely contain this compound, other isomeric dimethylanthracenes, unreacted starting material, and decomposition products. Purification would involve:

    • Initial purification by sublimation or distillation under high vacuum.

    • Extensive column chromatography on silica gel or alumina.

    • Final purification by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting this compound Synthesis cluster_low_yield Low Yield Troubleshooting cluster_impurity Impurity Troubleshooting start Synthesis Attempted product_analysis Analyze Crude Product (TLC, GC-MS, NMR) start->product_analysis low_yield Low Yield product_analysis->low_yield Yield < Expected impure_product Impure Product product_analysis->impure_product Multiple Spots/Peaks pure_product Acceptable Yield & Purity product_analysis->pure_product Clean Product optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) low_yield->optimize_conditions check_reagents Check Reagent Purity low_yield->check_reagents isomer_issue Isomeric Mixture Detected impure_product->isomer_issue Same Mass, Diff. RT/Rf polyalkylation_issue Poly-alkylation Detected impure_product->polyalkylation_issue Higher Mass Products tar_issue Tarry Byproducts impure_product->tar_issue end Successful Synthesis pure_product->end optimize_conditions->product_analysis Re-run Synthesis check_reagents->product_analysis Re-run Synthesis optimize_purification Optimize Purification (Recrystallization, Chromatography) isomer_issue->optimize_purification change_route Consider Alternative Synthetic Route (e.g., Diels-Alder) isomer_issue->change_route polyalkylation_issue->optimize_conditions Adjust Stoichiometry tar_issue->optimize_conditions Lower Temperature tar_issue->check_reagents optimize_purification->pure_product Successful Separation change_route->start New Synthesis Design

Troubleshooting workflow for this compound synthesis.

Overcoming challenges in scaling up 1,5-Dimethylanthracene production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the synthesis and scale-up of 1,5-Dimethylanthracene. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, troubleshooting guides, and data tables for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical synthetic pathway to 1,5-disubstituted anthracenes begins with the commercially available 1,5-dichloroanthraquinone.[1] This starting material can be reduced to 1,5-dichloroanthracene, which then undergoes a cross-coupling reaction, such as a Kumada coupling, to introduce the methyl groups.[1]

Q2: What are the main challenges in scaling up the production of this compound?

Scaling up the synthesis of polycyclic aromatic hydrocarbons (PAHs) like this compound can present several challenges:

  • Reaction Control: Exothermic reactions, if not properly managed, can lead to side reactions and impurities.

  • Reagent Addition: The rate of addition of reagents can significantly impact the reaction profile and product purity.

  • Mixing: Ensuring homogenous mixing in large reactors is critical for consistent reaction outcomes.

  • Purification: The purification of the final product can be more challenging at a larger scale, often requiring specialized chromatographic techniques.

  • Solubility: PAHs can have limited solubility, which can complicate handling and purification in large volumes.[2]

Q3: What are the potential side products in the synthesis of this compound?

Potential side products can arise from several sources:

  • Incomplete Reaction: Residual starting materials (1,5-dichloroanthraquinone or 1,5-dichloroanthracene) may remain.

  • Over-alkylation/Rearrangement: While less common with Kumada coupling compared to Friedel-Crafts alkylation, side reactions can still occur, leading to isomers or poly-methylated anthracenes.

  • Byproducts from Coupling Reaction: Homocoupling of the Grignard reagent can lead to the formation of ethane.

Q4: How can I purify the final this compound product?

Purification of PAHs typically involves chromatographic methods.[3][4] Column chromatography using silica gel or alumina is a common first step.[3][4] For higher purity, High-Performance Liquid Chromatography (HPLC) is often employed.[3][4] The choice of solvent system for chromatography is crucial and may require some optimization. A common mobile phase for PAH separation is a mixture of pentane and dichloromethane.[3]

Troubleshooting Guides

Synthesis of 1,5-Dichloroanthracene
Issue Possible Cause Suggested Solution
Low Yield Incomplete reduction of 1,5-dichloroanthraquinone.Ensure the zinc dust is of high quality and used in sufficient excess. Prolong the reaction time or increase the reaction temperature slightly.
Loss of product during workup.Carefully perform the extraction and washing steps to minimize product loss.
Product is contaminated with starting material Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed.
Formation of an insoluble black tar Reaction temperature is too high.Maintain the recommended reaction temperature and ensure efficient stirring.
Synthesis of this compound (Kumada Coupling)
Issue Possible Cause Suggested Solution
Low Yield Inactive Grignard reagent.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use fresh, high-quality magnesium turnings and methyl iodide.
Inactive catalyst.Use a fresh source of the palladium catalyst and phosphine ligand.
Formation of significant amounts of homocoupled product (ethane) Reaction temperature is too high.Maintain a low reaction temperature during the addition of the Grignard reagent.
Product is a mixture of mono- and di-methylated anthracene Insufficient Grignard reagent.Use a slight excess of the Grignard reagent to ensure complete conversion of the dichloroanthracene.
Purification by Column Chromatography
Issue Possible Cause Suggested Solution
Poor separation of product from impurities Incorrect solvent system.Perform small-scale TLC experiments to determine the optimal solvent system for separation. A gradient elution may be necessary.
Overloaded column.Use an appropriate amount of silica gel for the amount of crude product being purified. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
Product elutes too quickly or too slowly Solvent polarity is too high or too low.Adjust the polarity of the eluent. Increase polarity to elute compounds faster, and decrease polarity to slow them down.
Streaking of bands on the column The compound is not very soluble in the eluent.Choose a solvent system in which the compound is reasonably soluble.

Experimental Protocols

Protocol 1: Synthesis of 1,5-Dichloroanthracene from 1,5-Dichloroanthraquinone

This protocol is adapted from a literature procedure for the reduction of 1,5-dichloroanthraquinone.[5]

Materials:

  • 1,5-Dichloroanthraquinone

  • Zinc dust

  • 28% Aqueous Ammonia (NH₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Isopropanol

  • 12 M Hydrochloric acid (HCl)

  • Petroleum ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,5-dichloroanthraquinone (10.0 g, 36.1 mmol) and zinc dust (50.0 g, 765 mmol) in 200 mL of 28% aqueous ammonia.

  • Heat the mixture to 100 °C and stir vigorously for 3 hours.

  • Cool the reaction mixture to room temperature and filter to remove the excess zinc dust.

  • Extract the filtrate with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • To the crude product, add 500 mL of isopropanol and 50 mL of 12 M aqueous HCl.

  • Reflux the mixture for 3 hours.

  • Cool the mixture and concentrate in vacuo.

  • Partition the residue between dichloromethane and 5% aqueous NaHCO₃.

  • Collect the organic phase, dry with MgSO₄, filter, and concentrate to give crude 1,5-dichloroanthracene.

  • Recrystallize the crude product from a dichloromethane-petroleum ether mixture to obtain pure 1,5-dichloroanthracene as yellow-orange needles.

Expected Yield: Approximately 84%.[5]

Protocol 2: Synthesis of this compound via Kumada Coupling (General Procedure)

This is a generalized protocol as a specific literature procedure for this exact transformation was not found. Optimization may be required.

Materials:

  • 1,5-Dichloroanthracene

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Dry tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) or a similar palladium catalyst

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (CH₂Cl₂)

  • Brine

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings (2.2 eq).

    • Add a small crystal of iodine.

    • Add a solution of methyl iodide (2.2 eq) in dry THF via a dropping funnel.

    • Initiate the reaction by gentle heating if necessary. Once started, maintain a gentle reflux by controlling the addition rate of methyl iodide.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Kumada Coupling Reaction:

    • In a separate flame-dried flask under argon, dissolve 1,5-dichloroanthracene (1.0 eq) in dry THF.

    • Add the NiCl₂(dppp) catalyst (0.05 eq).

    • Cool the solution to 0 °C.

    • Slowly add the prepared Grignard reagent to the solution of 1,5-dichloroanthracene and catalyst.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the mixture with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford this compound.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
1,5-DichloroanthraquinoneC₁₄H₆Cl₂O₂277.10Yellow solid82-46-2[6]
1,5-DichloroanthraceneC₁₄H₈Cl₂247.12Yellow-orange needles[5]6406-96-8[5]
This compoundC₁₆H₁₄206.28-15815-48-2[7][8]

Table 2: Summary of Reaction Conditions and Expected Outcomes

ReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Reduction 1,5-dichloroanthraquinone, Zinc, NH₃Water/Ammonia1003~84[5]
Kumada Coupling 1,5-dichloroanthracene, CH₃MgI, NiCl₂(dppp)THF0 to RT12-16Variable

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis A 1,5-Dichloroanthraquinone B Reduction (Zn, aq. NH3, 100°C) A->B C 1,5-Dichloroanthracene B->C D Kumada Coupling (CH3MgI, Ni(dppp)Cl2, THF) C->D E Crude this compound D->E F Purification (Column Chromatography) E->F G Pure this compound F->G

Caption: Synthetic pathway for this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield in Kumada Coupling Start Low Yield of this compound Q1 Check for unreacted 1,5-dichloroanthracene (TLC/GC-MS) Start->Q1 A1_yes Incomplete Reaction Q1->A1_yes Yes A1_no Reaction went to completion Q1->A1_no No Sol1 Increase Grignard reagent stoichiometry Increase reaction time Check catalyst activity A1_yes->Sol1 Q2 Significant side products observed? A1_no->Q2 A2_yes Side Reactions Prevalent Q2->A2_yes Yes A2_no Product loss during workup/purification Q2->A2_no No Sol2 Lower reaction temperature Control rate of Grignard addition A2_yes->Sol2 Sol3 Optimize extraction and chromatography steps A2_no->Sol3

References

Technical Support Center: Optimizing Derivatization of 1,5-Dimethylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,5-Dimethylanthracene. The information is designed to address common challenges encountered during derivatization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the this compound core for electrophilic substitution?

The most reactive positions on the anthracene nucleus are C9 and C10 due to the stabilization of the intermediate sigma complex. The methyl groups at the C1 and C5 positions are activating and will further enhance the reactivity of the aromatic system. Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur preferentially at the C9 and C10 positions.

Q2: I am observing a low yield in my Friedel-Crafts acylation of this compound. What are the possible causes and solutions?

Low yields in Friedel-Crafts acylation can stem from several factors. A common issue is the complexation of the Lewis acid catalyst with the polycyclic aromatic system, which can deactivate the catalyst. Another possibility is steric hindrance from the methyl groups at the 1 and 5 positions, which may impede the approach of the acylating agent to the 9 and 10 positions.

Troubleshooting Steps:

  • Choice of Lewis Acid: Consider using a milder Lewis acid, such as ZnCl₂, or stoichiometric amounts of a stronger but bulkier Lewis acid that may have less affinity for the anthracene core.

  • Solvent: The choice of solvent is critical. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are often preferred.

  • Temperature: Running the reaction at a lower temperature for a longer duration may help to minimize side reactions and improve selectivity.

Q3: Can this compound undergo Diels-Alder reactions? What conditions are optimal?

Yes, anthracene and its derivatives are known to participate in [4+2] cycloaddition (Diels-Alder) reactions across the 9 and 10 positions.[1] The presence of electron-donating methyl groups on the this compound can increase the electron density of the central ring, potentially enhancing its reactivity as a diene.

Optimal Conditions:

  • Dienophile: A strong electron-withdrawing dienophile, such as maleic anhydride or N-phenylmaleimide, is recommended.

  • Solvent: High-boiling, inert solvents like xylene or toluene are typically used to allow for the necessary reaction temperatures.

  • Temperature: The reaction often requires heating to overcome the aromaticity of the central ring. Temperatures in the range of 100-140°C are common.

Q4: How can I selectively functionalize the methyl groups of this compound?

Selective functionalization of the methyl groups can be achieved through free-radical halogenation, for example, using N-bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide in a non-polar solvent such as carbon tetrachloride (CCl₄) under light irradiation. This would lead to the formation of 1-(bromomethyl)-5-methylanthracene, which can then be used in subsequent nucleophilic substitution reactions.

Troubleshooting Guides

Issue 1: Multiple Products in Bromination Reaction

Problem: Attempted monobromination of this compound at the C9 position results in a mixture of mono-, di-brominated products, and unreacted starting material.

Potential Cause Recommended Solution
Over-bromination Use a milder brominating agent (e.g., NBS instead of Br₂).
Reaction Control Add the brominating agent slowly and at a low temperature (e.g., 0°C) to control the reaction rate.
Stoichiometry Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents) to favor mono-substitution.
Solvent Effects Employ a non-polar solvent like dichloromethane or carbon tetrachloride to minimize side reactions.
Issue 2: Poor Solubility of this compound Derivatives

Problem: The synthesized derivative of this compound has very low solubility in common organic solvents, making purification and characterization difficult.

Potential Cause Recommended Solution
High Crystallinity/Symmetry Introduce functional groups that disrupt planarity or symmetry. For example, the introduction of bulky substituents can decrease intermolecular packing and improve solubility.
Lack of Polar Groups Incorporate polar functional groups (e.g., esters, amides) to improve solubility in more polar organic solvents.
Purification Method Consider purification techniques that do not rely on high solubility, such as soxhlet extraction or sublimation.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of this compound

This protocol outlines a general procedure for the acylation of this compound at the 9-position.

Materials:

  • This compound

  • Acetyl chloride (or another acyl halide)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add anhydrous AlCl₃ (1.1 eq) to the solution with stirring.

  • Add acetyl chloride (1.05 eq) dropwise from the dropping funnel over 30 minutes.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by slowly pouring it over crushed ice and 1 M HCl.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Diels-Alder Reaction of this compound with Maleic Anhydride

This protocol describes the [4+2] cycloaddition of this compound with maleic anhydride.

Materials:

  • This compound

  • Maleic anhydride

  • Xylene (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and maleic anhydride (1.1 eq).

  • Add anhydrous xylene to the flask.

  • Heat the reaction mixture to reflux (approximately 140°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Wash the crude product with a cold, non-polar solvent like hexane to remove unreacted starting material.

  • Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane).

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Products start This compound reaction1 Friedel-Crafts Acylation (AlCl3, Acyl Halide) start->reaction1 reaction2 Diels-Alder Cycloaddition (Maleic Anhydride, Heat) start->reaction2 reaction3 Radical Bromination (NBS, Initiator) start->reaction3 product1 9-Acyl-1,5-dimethylanthracene reaction1->product1 product2 Diels-Alder Adduct reaction2->product2 product3 1-(Bromomethyl)-5-methylanthracene reaction3->product3

Caption: Derivatization pathways for this compound.

troubleshooting_logic start Low Reaction Yield? cause1 Side Reactions Occurring start->cause1 Yes cause2 Incomplete Conversion start->cause2 Yes cause3 Product Degradation start->cause3 Yes solution1a Lower Reaction Temperature cause1->solution1a solution1b Change Solvent cause1->solution1b solution2a Increase Reaction Time cause2->solution2a solution2b Increase Temperature cause2->solution2b solution2c Add More Reagent/Catalyst cause2->solution2c solution3a Use Milder Conditions cause3->solution3a solution3b Protect Product from Light/Air cause3->solution3b

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of Synthesized 1,5-Dimethylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of synthesized 1,5-Dimethylanthracene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: When synthesizing this compound, particularly through methods like the Friedel-Crafts alkylation, several impurities can arise. These often include:

  • Other Dimethylanthracene Isomers: Positional isomers such as 2,7-dimethylanthracene are common due to the possibility of alkyl group attachment at different positions on the anthracene core.

  • Polyalkylated Products: The introduction of more than two methyl groups to the anthracene ring can occur, leading to tri- or tetramethylanthracene derivatives.

  • Unreacted Starting Materials: Residual anthracene or methylating agents may remain in the crude product.

  • Solvent Residues: Solvents used in the synthesis and workup can be trapped in the solid product.

  • Byproducts from Side Reactions: Rearrangement of alkyl groups or polymerization can lead to a variety of undesired side products.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity. Often, a combination of these techniques is most effective.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be employed to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating this compound from its isomers and other impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and providing structural information on the components of the mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be a powerful tool for determining the absolute purity of a sample by comparing the integral of the analyte's signals to that of a certified internal standard.[1][2] It can also help identify the structure of impurities.

Troubleshooting Guides

Recrystallization

Issue: Low recovery of this compound after recrystallization.

Possible Cause Troubleshooting Step
Solvent is too good: The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures. Consider a mixed-solvent system.
Too much solvent used: An excessive amount of solvent was used to dissolve the crude product.Use the minimum amount of hot solvent necessary to fully dissolve the solid.
Premature crystallization: The compound crystallized in the funnel during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.
Cooling was too rapid: Rapid cooling can lead to the formation of small, impure crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Issue: The purified product is still not pure enough.

Possible Cause Troubleshooting Step
Inappropriate solvent choice: The impurities have similar solubility profiles to the product in the chosen solvent.Perform small-scale solvent screening to find a solvent that preferentially dissolves the impurities or the product, but not both equally well.
Co-crystallization: Impurities are being incorporated into the crystal lattice of the product.Try a different recrystallization solvent or a combination of solvents. A second recrystallization from a different solvent system may be necessary.
Incomplete removal of mother liquor: The impure solution remains on the surface of the crystals.Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration.
Column Chromatography

Issue: Poor separation of this compound from its isomers.

Possible Cause Troubleshooting Step
Incorrect mobile phase polarity: The eluent is either too polar or not polar enough to effect separation.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a solvent mixture that gives a good separation of spots. A gradient elution may be necessary.
Column overloading: Too much sample was loaded onto the column.Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Column was packed improperly: Channeling or cracks in the stationary phase lead to poor separation.Ensure the column is packed uniformly without any air bubbles or cracks. Wet slurry packing is often preferred.
Flow rate is too high: The sample does not have sufficient time to equilibrate between the stationary and mobile phases.Reduce the flow rate to allow for better separation.

Issue: The compound is not eluting from the column.

Possible Cause Troubleshooting Step
Mobile phase is not polar enough: The eluent does not have sufficient strength to move the compound down the column.Gradually increase the polarity of the mobile phase. For example, increase the percentage of a more polar solvent in a non-polar/polar solvent mixture.
Compound has very strong interaction with the stationary phase: The compound is irreversibly adsorbed.This is less common for non-polar compounds like dimethylanthracene on silica gel. Ensure the correct stationary phase is being used. In rare cases, a different adsorbent (e.g., alumina) may be required.
Sublimation

Issue: Low yield of sublimed product.

Possible Cause Troubleshooting Step
Temperature is too low: The temperature is not high enough to achieve a significant vapor pressure.Gradually increase the temperature of the sublimation apparatus.
Vacuum is not sufficient: A higher pressure requires a higher temperature for sublimation.Ensure the vacuum system is working correctly and can achieve a sufficiently low pressure.
Sublimation time is too short: Not enough time has been allowed for the compound to sublime.Increase the duration of the sublimation process.

Issue: The sublimed product is not pure.

Possible Cause Troubleshooting Step
Impurities are also volatile: The impurities have a similar vapor pressure to this compound under the sublimation conditions.Consider performing a fractional sublimation by carefully controlling the temperature and pressure to selectively sublime the desired compound. Alternatively, pre-purify the crude material by another method (e.g., recrystallization) to remove volatile impurities.
Mechanical transfer of crude material: The crude solid was "bumped" onto the cold finger.Heat the sample slowly and evenly to avoid vigorous sublimation that can carry over impure particles.

Data Presentation

Table 1: Purity and Yield of Anthracene after Recrystallization from Different Solvents

Solvent System Purity of Refined Anthracene (%) Yield of Refined Anthracene (%) Reference
DMF>96~67[3]
DMF with 25% NMP>9668.13[3]

Note: The addition of a co-solvent like N-Methyl-2-pyrrolidone (NMP) can sometimes improve purity and yield.

Experimental Protocols

Protocol 1: Recrystallization of Crude Anthracene (Adaptable for this compound)

This protocol is based on the purification of crude anthracene and can be adapted for this compound.[3]

  • Dissolution: In a fume hood, place the crude anthracene material into an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., N,N-Dimethylformamide - DMF) in a ratio of approximately 1.8 mL of solvent per gram of crude material.

  • Heating: Gently heat the mixture on a hot plate with stirring to 90°C until all the solid has dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower crystal growth, you can insulate the flask. Once at room temperature, place the flask in an ice bath for at least 50 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Procedure for Column Chromatography
  • Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel.

  • Elution: Carefully add the eluent to the top of the column. Begin collecting fractions as the solvent flows through the column. The flow can be driven by gravity or by applying gentle positive pressure (flash chromatography).

  • Gradient Elution (if necessary): If the compounds of interest do not separate well with a single solvent system, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which fractions contain the purified this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Sublimation of Anthracene (Adaptable for this compound)

This protocol is a general procedure for the sublimation of anthracene and can be adapted for this compound.[4]

  • Apparatus Setup: Place the crude this compound in a sublimation apparatus.

  • Vacuum: Evacuate the apparatus to a pressure of 10⁻² mmHg or lower.

  • Heating: Gently heat the bottom of the apparatus containing the crude material. For anthracene, a temperature of around 240°C is used. The optimal temperature for this compound may need to be determined empirically but will likely be in a similar range.

  • Collection: The purified compound will sublime and deposit as crystals on the cold finger or the cooler upper parts of the apparatus. For anthracene, the optimal crystal growth region is between 75 and 125°C.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and scrape the purified crystals from the collection surface.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product start Crude this compound recrystallization Recrystallization start->recrystallization column_chrom Column Chromatography start->column_chrom sublimation Sublimation start->sublimation hplc HPLC recrystallization->hplc gcms GC-MS recrystallization->gcms qnmr qNMR recrystallization->qnmr column_chrom->hplc column_chrom->gcms column_chrom->qnmr sublimation->hplc sublimation->gcms sublimation->qnmr hplc->recrystallization Purity < 99% hplc->column_chrom Purity < 99% end Pure this compound hplc->end Purity > 99% gcms->recrystallization Purity < 99% gcms->column_chrom Purity < 99% gcms->end Purity > 99% qnmr->recrystallization Purity < 99% qnmr->column_chrom Purity < 99% qnmr->end Purity > 99%

Caption: General workflow for the purification and purity analysis of this compound.

troubleshooting_logic cluster_yes cluster_no cluster_impurities Impurity Type cluster_solutions Suggested Purification Method start Is the purity of this compound satisfactory? proceed Proceed to next experimental step start->proceed Yes identify_problem Identify the nature of the impurity start->identify_problem No isomers Isomers identify_problem->isomers polyalkylated Polyalkylated Products identify_problem->polyalkylated starting_material Starting Material identify_problem->starting_material column_chrom Column Chromatography isomers->column_chrom polyalkylated->column_chrom recrystallization Recrystallization polyalkylated->recrystallization starting_material->recrystallization sublimation Sublimation starting_material->sublimation

References

Preventing degradation of 1,5-Dimethylanthracene during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1,5-Dimethylanthracene during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a polycyclic aromatic hydrocarbon (PAH).[1][2] Its chemical formula is C₁₆H₁₄ and it has a molecular weight of 206.28 g/mol .[1] Key identifiers are:

  • CAS Number: 15815-48-2[1][2]

Q2: What are the primary causes of this compound degradation in experiments?

The primary cause of degradation for this compound, like other anthracene derivatives, is photo-oxidation .[3][4] This process occurs when the molecule is exposed to light in the presence of oxygen. The degradation can be accelerated by the presence of photosensitizers, certain solvents, and elevated temperatures.

Q3: How can I visually detect if my this compound sample has degraded?

While pure this compound is a crystalline solid, its solutions are typically colorless and fluoresce under UV light. A common sign of degradation is a yellowing of the solution , which indicates the formation of oxidation products such as quinones. A decrease in fluorescence intensity can also be an indicator of degradation.

Q4: What are the main degradation products of this compound?

The primary degradation pathway for anthracenes upon exposure to light and oxygen is the formation of an endoperoxide . This intermediate is often unstable and can further decompose to form other products, with anthraquinones being a major end product.[5][6] For this compound, the likely primary degradation product is this compound-9,10-endoperoxide, which can then rearrange or be further oxidized.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Solution of this compound turns yellow during the experiment. 1. Exposure to ambient light. 2. Presence of dissolved oxygen in the solvent. 3. Contamination with a photosensitizer.1. Conduct the experiment in a dark room or use amber glassware wrapped in aluminum foil. 2. Degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. 3. Ensure high purity of solvents and reagents.
Inconsistent results or lower than expected yields in reactions involving this compound. 1. Partial degradation of the starting material. 2. Degradation of the compound during the reaction.1. Check the purity of the this compound stock by UV-Vis or NMR spectroscopy before use. 2. Follow the recommended handling and experimental protocols to minimize degradation (see below).
Appearance of unexpected peaks in NMR or Mass Spectrometry analysis. Formation of degradation products.Compare the unexpected peaks with known spectra of anthracene degradation products like anthraquinones or endoperoxides.[7]
Decrease in fluorescence intensity of the this compound solution over time. Photo-oxidation leading to non-fluorescent degradation products.Monitor the reaction using UV-Vis spectroscopy to track the disappearance of the characteristic anthracene absorption bands.[8][9]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Storage: Store solid this compound in a tightly sealed, amber glass vial in a cool, dark, and dry place. For long-term storage, consider storing under an inert atmosphere (e.g., in a desiccator or glovebox).

  • Weighing and Preparation of Stock Solutions:

    • Perform weighing in a dimly lit area.

    • Prepare stock solutions using freshly distilled, high-purity, and degassed solvents.

    • Store stock solutions in amber volumetric flasks, sealed with a septum, and wrapped in aluminum foil. Store in a refrigerator when not in use.

Protocol 2: Minimizing Degradation During a Reaction
  • Solvent Preparation:

    • Choose a solvent in which this compound is stable. Halogenated solvents can sometimes promote photodegradation. Aromatic and ethereal solvents are often suitable.

    • Degas the chosen solvent for at least 30 minutes with a gentle stream of argon or nitrogen prior to use.

  • Reaction Setup:

    • Assemble the reaction glassware and flame-dry it under vacuum to remove moisture and adsorbed oxygen.

    • Allow the glassware to cool under a positive pressure of an inert gas.

    • Wrap the entire reaction setup with aluminum foil to protect it from light.

  • Reagent Addition:

    • Dissolve the this compound in the degassed solvent and transfer it to the reaction flask via a cannula or a gas-tight syringe.

    • Add other reagents under a positive pressure of inert gas.

  • Monitoring the Reaction:

    • If monitoring by TLC, use a UV lamp with the shortest possible exposure time.

    • If monitoring by UV-Vis spectroscopy, use a cuvette with a stopper or septum to prevent air ingress.

Data Presentation

Table 1: Photodegradation Half-lives of Methylanthracenes in Isooctane under UV Irradiation
Compound Half-life (W · h/m²)
2-Methylanthracene161.2
1-Methylanthracene117.5
9-Methylanthracene100.5
Anthracene73.7

(Data sourced from a study on the photodegradation of methylanthracenes)

Visualizations

Diagram 1: Photo-oxidation Pathway of this compound

G DMA This compound Excited_DMA Excited this compound* DMA->Excited_DMA Light (hν) Excited_DMA->DMA Fluorescence Endoperoxide This compound Endoperoxide Excited_DMA->Endoperoxide + O₂ Products Further Degradation Products (e.g., Quinones) Endoperoxide->Products Heat or Light G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Degas_Solvent Degas Solvent (Ar or N₂) Prepare_Solution Prepare Stock Solution (Amber Flask) Degas_Solvent->Prepare_Solution Weigh_DMA Weigh 1,5-DMA (Low Light) Weigh_DMA->Prepare_Solution Add_Reagents Add Reagents (Under Inert Gas) Prepare_Solution->Add_Reagents Setup Flame-dry Glassware (Inert Atmosphere) Wrap Wrap Setup in Foil Setup->Wrap Wrap->Add_Reagents Run_Reaction Run Reaction Add_Reagents->Run_Reaction Monitor Monitor Reaction (e.g., UV-Vis, TLC) Run_Reaction->Monitor Workup Aqueous Workup (Use Degassed Water) Monitor->Workup Purify Purification (e.g., Chromatography) Workup->Purify

References

Optimization of experimental design for 1,5-Dimethylanthracene studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental designs for studies involving 1,5-Dimethylanthracene.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is a polycyclic aromatic hydrocarbon (PAH). Due to its fluorescent properties, it is often utilized in the development of organic light-emitting diodes (OLEDs), and as a fluorescent probe in various analytical studies. Its derivatives are also explored in medicinal chemistry and materials science.

2. What are the key safety precautions when handling this compound?

This compound should be handled with care in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1] Avoid inhalation of dust and direct contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[1] For detailed safety information, always refer to the Safety Data Sheet (SDS).

3. What are the typical solvents for dissolving this compound?

This compound is generally soluble in non-polar organic solvents such as toluene, benzene, and chloroform. It has poor solubility in polar solvents like water. The choice of solvent is critical for experimental success and should be selected based on the specific application.

Troubleshooting Guides

Synthesis & Purification

Q1: I am experiencing low yields in my synthesis of this compound. What are the common causes and solutions?

Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Purity of Reactants: Ensure the starting materials are of high purity. Impurities can lead to side reactions, consuming the reactants and lowering the yield of the desired product.

  • Reaction Conditions: Temperature, reaction time, and inert atmosphere are critical. Optimize these parameters. For instance, ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Reagent Stoichiometry: Precisely measure the molar ratios of your reactants as specified in the protocol. An excess or deficit of a key reagent can halt the reaction or promote the formation of byproducts.

Q2: My purified this compound shows impurities in the NMR spectrum. How can I improve its purity?

Effective purification is key to obtaining a clean product. Consider the following methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. Select a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Column Chromatography: For separating complex mixtures, column chromatography using silica gel or alumina is highly effective. A non-polar eluent system, such as a hexane/dichloromethane gradient, is typically suitable for PAHs.

  • Sublimation: For compounds that can sublime without decomposition, this can be an excellent final purification step to remove non-volatile impurities.

Spectroscopic Analysis

Q1: I am observing poor resolution or unexpected peaks in the fluorescence spectrum of this compound. What could be the issue?

Several factors can affect the quality of fluorescence spectra:

  • Solvent Purity: Use spectroscopic grade solvents to avoid interference from fluorescent impurities.

  • Concentration Effects: At high concentrations, you might observe excimer formation, which can lead to red-shifted and broadened emission spectra. Prepare a dilution series to find the optimal concentration where the monomer emission is dominant.

  • Presence of Quenchers: Impurities or dissolved oxygen can quench fluorescence. Degas the solution by bubbling with an inert gas (e.g., argon) before measurement.

  • Inner Filter Effect: If the solution is too concentrated, the excitation light may not penetrate the sample uniformly, and the emitted light may be reabsorbed. Diluting the sample can mitigate this effect.

Q2: The baseline of my UV-Vis spectrum is noisy or drifting. How can I fix this?

A noisy or drifting baseline can be attributed to several issues:

  • Cuvette Contamination: Ensure the cuvette is scrupulously clean. Rinse it with the solvent you are using for the measurement before filling it with the sample.

  • Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Solvent Absorption: The solvent itself may absorb at the analytical wavelength. Run a baseline with the pure solvent before measuring your sample.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₄[2][3]
Molecular Weight206.28 g/mol [2]
CAS Number15815-48-2[2][3]
AppearanceSolid
Melting PointNot available
Boiling PointNot available
Solubility in WaterPoor
logP5.4[2]

Table 2: Spectroscopic Data for this compound

TechniqueKey Data PointsReference
¹³C NMR SpectraSpectral data available in databases.[2]
Mass Spectrometry (GC-MS)Spectral data available in databases.[2]
UV/Vis AbsorptionStrong absorption bands in the UV region.
Fluorescence EmissionCharacteristic fluorescence emission.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent mixture. Test small amounts of your crude product in different solvents to find one where it is poorly soluble at room temperature but very soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Sample Preparation for Fluorescence Spectroscopy
  • Solvent Selection: Use a spectroscopic grade, non-polar solvent in which this compound is readily soluble.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) by accurately weighing the compound and dissolving it in a known volume of the solvent.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations in the micromolar range (e.g., 1-10 µM).

  • Degassing (Optional but Recommended): To remove dissolved oxygen, which can quench fluorescence, gently bubble argon or nitrogen gas through the working solutions for 5-10 minutes.

  • Measurement: Transfer the solution to a clean quartz cuvette and place it in the fluorometer for measurement.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis of Crude Product Purification Purification Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization SamplePrep Sample Preparation Characterization->SamplePrep Pure Compound UVVis UV-Vis Spectroscopy SamplePrep->UVVis Fluorescence Fluorescence Spectroscopy SamplePrep->Fluorescence DataAnalysis Data Analysis UVVis->DataAnalysis Fluorescence->DataAnalysis

Caption: Experimental workflow for this compound studies.

troubleshooting_synthesis LowYield Low Synthesis Yield ImpureReactants Impure Reactants LowYield->ImpureReactants SuboptimalConditions Suboptimal Conditions LowYield->SuboptimalConditions IncorrectStoichiometry Incorrect Stoichiometry LowYield->IncorrectStoichiometry CheckPurity Check Reactant Purity ImpureReactants->CheckPurity Optimize Optimize T, t, atmosphere SuboptimalConditions->Optimize Recalculate Verify Stoichiometry IncorrectStoichiometry->Recalculate

Caption: Troubleshooting logic for low synthesis yield.

References

Navigating the Challenges of 1,5-Dimethylanthracene Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals frequently encounter hurdles with the solubility of 1,5-Dimethylanthracene, a polycyclic aromatic hydrocarbon (PAH) critical in various experimental contexts. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues and ensure the smooth progress of your research.

Solubility Profile of this compound

Due to its nonpolar, aromatic structure, this compound exhibits poor solubility in aqueous solutions and limited solubility in many organic solvents. While precise quantitative data for this compound is not extensively documented, a qualitative understanding of its solubility can be derived from the behavior of similar PAHs. The following table summarizes the expected solubility of this compound in common laboratory solvents.

SolventChemical FormulaPolarityExpected Solubility of this compoundRationale & Remarks
Water H₂OHighInsoluble As a nonpolar hydrocarbon, this compound is highly hydrophobic.
Methanol CH₃OHHighPoor The high polarity of methanol makes it a poor solvent for nonpolar PAHs.
Ethanol C₂H₅OHHighSlightly Soluble Slightly less polar than methanol, may allow for minimal dissolution, especially with heating.
Acetone C₃H₆OMediumModerately Soluble Its intermediate polarity can facilitate the dissolution of PAHs to some extent.
Acetonitrile C₂H₃NMediumModerately Soluble Often used in chromatography for PAHs, suggesting a reasonable degree of solubility.
Ethyl Acetate C₄H₈O₂MediumSoluble A common solvent for organic compounds with moderate polarity.
Dichloromethane (DCM) CH₂Cl₂MediumSoluble A versatile solvent for a wide range of organic compounds, including PAHs.
Chloroform CHCl₃MediumSoluble Similar to DCM, it is an effective solvent for nonpolar to moderately polar compounds.
Toluene C₇H₈LowHighly Soluble The nonpolar, aromatic nature of toluene makes it an excellent solvent for PAHs ("like dissolves like").
Hexane C₆H₁₄LowSoluble A nonpolar aliphatic solvent that can dissolve other nonpolar compounds.
Dimethyl Sulfoxide (DMSO) C₂H₆OSHigh (Aprotic)Soluble A powerful aprotic solvent capable of dissolving a wide array of organic molecules, including PAHs.
Dimethylformamide (DMF) C₃H₇NOHigh (Aprotic)Soluble Another potent aprotic solvent known for its high dissolving capacity for organic compounds.

Note: The terms "Poor," "Slightly Soluble," "Moderately Soluble," "Soluble," and "Highly Soluble" are qualitative descriptors. Actual solubility can be influenced by temperature, purity of the compound and solvent, and the presence of other substances.

Experimental Protocol: Preparing a this compound Solution

This protocol outlines a general procedure for dissolving this compound in an appropriate organic solvent.

Materials:

  • This compound solid

  • Selected organic solvent (e.g., Toluene, Dichloromethane, DMSO)

  • Glass vial or flask

  • Magnetic stirrer and stir bar or vortex mixer

  • Water bath or heating mantle (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is expected to be soluble (refer to the table above). Consider the requirements of your downstream application.

  • Weighing: Accurately weigh the desired amount of this compound and transfer it to the glass vial or flask.

  • Solvent Addition: Add a small volume of the selected solvent to the vessel.

  • Initial Dissolution:

    • Mechanical Agitation: Securely cap the vessel and agitate it using a vortex mixer or by placing it on a magnetic stirrer with a stir bar.

    • Observation: Visually inspect the solution for any undissolved solid.

  • Enhancing Solubility (If Necessary):

    • Incremental Solvent Addition: If the solid has not fully dissolved, add more solvent in small increments while continuing to agitate.

    • Heating: Gently warm the solution using a water bath or heating mantle. Increase the temperature gradually while stirring continuously. Caution: Ensure the solvent's boiling point is not exceeded and work in a well-ventilated fume hood.

    • Sonication: Place the vessel in an ultrasonic bath. The high-frequency sound waves can help to break up solid aggregates and enhance dissolution.

  • Final Dilution: Once the this compound is completely dissolved, add the remaining solvent to reach the final desired concentration.

  • Storage: Store the solution in a tightly sealed container, protected from light, to prevent solvent evaporation and degradation of the compound.

Troubleshooting Guide & FAQs

This section addresses common problems encountered when working with this compound.

Frequently Asked Questions (FAQs):

  • Q1: Why is my this compound not dissolving in the chosen solvent?

    • A1: There are several potential reasons:

      • Solvent Choice: The solvent may not be appropriate for dissolving a nonpolar compound like this compound. Refer to the solubility table and consider a less polar solvent.

      • Concentration: You may be attempting to prepare a solution that is above the solubility limit of the compound in that specific solvent at the current temperature.

      • Temperature: The solubility of most solids increases with temperature. Gentle heating can often aid dissolution.

      • Purity: Impurities in either the this compound or the solvent can affect solubility.

  • Q2: My this compound precipitated out of solution. What should I do?

    • A2: Precipitation can occur due to:

      • Temperature Change: A decrease in temperature can lower the solubility and cause the compound to crash out of solution. Try gently warming the solution while stirring.

      • Solvent Evaporation: If the solvent has evaporated, the concentration of the solute will increase, potentially exceeding its solubility limit. Add a small amount of fresh solvent.

      • Addition of an Anti-Solvent: If you added another liquid in which this compound is insoluble (an anti-solvent), this will cause precipitation.

  • Q3: Can I use a co-solvent to improve solubility?

    • A3: Yes, using a co-solvent system can be an effective strategy. For example, if your primary solvent is slightly too polar, adding a small amount of a less polar, miscible co-solvent in which this compound is highly soluble (like toluene) can significantly improve overall solubility.

  • Q4: Is it safe to heat solvents to dissolve this compound?

    • A4: Heating can be effective, but must be done with caution. Always work in a properly functioning fume hood. Be aware of the flash point and boiling point of your solvent to avoid fire hazards. Use a water bath or a heating mantle with a stirrer for controlled heating; never heat flammable organic solvents with an open flame.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

G start Start: Dissolving This compound check_dissolved Is the compound fully dissolved? start->check_dissolved solution_ready Solution is Ready for Experiment check_dissolved->solution_ready Yes troubleshoot Troubleshoot Solubility Issue check_dissolved->troubleshoot No increase_agitation Increase Agitation (Vortex/Stir) troubleshoot->increase_agitation gentle_heating Apply Gentle Heat increase_agitation->gentle_heating sonicate Use Ultrasonic Bath gentle_heating->sonicate add_cosolvent Add a Co-solvent sonicate->add_cosolvent change_solvent Select a More Appropriate Solvent add_cosolvent->change_solvent re_check_dissolved Is the compound fully dissolved? change_solvent->re_check_dissolved re_check_dissolved->solution_ready Yes re_check_dissolved->troubleshoot No, reconsider approach

Troubleshooting workflow for this compound solubility.

Technical Support Center: Quantitative Analysis of 1,5-Dimethylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantitative analysis of 1,5-Dimethylanthracene.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantitative analysis of this compound?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection are suitable for the quantitative analysis of this compound. GC-MS is often preferred for its high sensitivity and selectivity, especially when dealing with complex matrices.[1][2][3][4] HPLC is a robust alternative, particularly when derivatization is not desirable.[2]

Q2: What are common challenges in the quantitative analysis of this compound?

A2: Common challenges include matrix effects from complex sample compositions, which can suppress or enhance the analyte signal, leading to inaccurate quantification.[3][5] Other issues include poor chromatographic resolution from isomeric compounds, analyte loss during sample preparation, and calibration curve non-linearity.[5][6]

Q3: How can I minimize matrix effects in my analysis?

A3: To minimize matrix effects, several strategies can be employed. These include thorough sample cleanup using techniques like Solid Phase Extraction (SPE), the use of matrix-matched calibration standards, or the application of an internal standard method with a stable isotope-labeled analogue of this compound if available.[3][6]

Q4: What type of internal standard is recommended for the quantitative analysis of this compound?

A4: The ideal internal standard is a deuterated form of this compound (this compound-d14). If this is not available, other deuterated Polycyclic Aromatic Hydrocarbons (PAHs) with similar chemical properties and retention times can be used, such as phenanthrene-d10 or chrysene-d12.[1][7]

Q5: How should I prepare my calibration standards?

A5: Calibration standards should be prepared by diluting a certified reference material of this compound in a solvent that is compatible with your analytical method (e.g., hexane or acetonitrile). It is crucial to prepare a series of standards spanning the expected concentration range of your samples. For complex matrices, preparing matrix-matched standards is recommended to compensate for matrix effects.[3][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantitative analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Issue Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Active sites in the GC inlet or column. - Column contamination. - Incorrect injection temperature.- Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for PAH analysis. - Bake out the column according to the manufacturer's instructions. - Optimize the inlet temperature to ensure complete volatilization without degradation.
Low or No Signal for this compound - Analyte loss during sample preparation. - Leak in the GC system. - Inefficient ionization in the MS source.- Optimize the extraction and cleanup steps; consider using a keeper solvent during evaporation steps. - Perform a leak check of the entire GC flow path. - Clean and tune the MS ion source according to the manufacturer's recommendations.
Non-reproducible Results - Inconsistent injection volume. - Variability in sample preparation. - Fluctuations in instrument conditions.- Use an autosampler for precise and consistent injections. - Ensure consistent and standardized sample preparation procedures. - Allow the instrument to stabilize before analysis and monitor key parameters like temperatures and gas flows.
Interference Peaks - Co-eluting compounds from the sample matrix. - Contamination from solvents or glassware.- Improve sample cleanup to remove interfering substances. - Use high-purity solvents and thoroughly cleaned glassware. - Utilize Selected Ion Monitoring (SIM) mode on the mass spectrometer to enhance selectivity.[1]
High-Performance Liquid Chromatography (HPLC) Analysis
Issue Possible Cause(s) Recommended Solution(s)
Broad or Split Peaks - Column degradation or contamination. - Incompatible sample solvent with the mobile phase. - Column overloading.- Replace or clean the HPLC column. - Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. - Reduce the injection volume or sample concentration.
Shifting Retention Times - Changes in mobile phase composition. - Fluctuations in column temperature. - Pump malfunction.- Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a consistent temperature. - Check the HPLC pump for leaks and ensure proper functioning.
Baseline Noise or Drift - Contaminated mobile phase or detector flow cell. - Air bubbles in the system. - Detector lamp aging.- Use high-purity solvents and filter the mobile phase. - Degas the mobile phase thoroughly. - Replace the detector lamp if it has exceeded its lifetime.
Low Sensitivity - Incorrect detection wavelength. - Inefficient extraction from the sample matrix. - Suboptimal mobile phase composition.- Determine the optimal UV absorption wavelength for this compound (typically around 254 nm for PAHs). - Optimize the sample preparation procedure to improve recovery. - Adjust the mobile phase composition to achieve better peak shape and response.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is a general guideline for extracting this compound from a liquid sample matrix. Optimization may be required based on the specific matrix.

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the sample onto the SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with a non-polar solvent such as hexane or dichloromethane.

  • Concentration: Evaporate the eluent to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for analysis.

GC-MS Method Parameters
Parameter Recommended Setting
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) 206
Qualifier Ions (m/z) 191, 189
HPLC-UV Method Parameters
Parameter Recommended Setting
HPLC Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water, B: Acetonitrile
Gradient 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection SPE Solid Phase Extraction Sample->SPE Extraction Concentration Concentration & Reconstitution SPE->Concentration Elution Analysis GC-MS or HPLC Analysis Concentration->Analysis Quantification Quantification Analysis->Quantification Report Reporting Quantification->Report

Caption: General experimental workflow for the quantitative analysis of this compound.

Troubleshooting_Logic Start Problem Encountered Check_Instrument Check Instrument Parameters (Temps, Flows, etc.) Start->Check_Instrument Instrument_OK Parameters OK? Check_Instrument->Instrument_OK Check_Sample_Prep Review Sample Preparation (Extraction, Cleanup) Sample_Prep_OK Procedure Consistent? Check_Sample_Prep->Sample_Prep_OK Check_Calibration Verify Calibration Curve (Standards, Linearity) Calibration_OK Curve Valid? Check_Calibration->Calibration_OK Instrument_OK->Check_Sample_Prep Yes Adjust_Instrument Optimize Instrument Settings Instrument_OK->Adjust_Instrument No Sample_Prep_OK->Check_Calibration Yes Refine_Sample_Prep Improve Sample Cleanup or Extraction Sample_Prep_OK->Refine_Sample_Prep No Recalibrate Prepare Fresh Standards & Recalibrate Calibration_OK->Recalibrate No Reanalyze Re-analyze Sample Calibration_OK->Reanalyze Yes Adjust_Instrument->Reanalyze Refine_Sample_Prep->Reanalyze Recalibrate->Reanalyze

Caption: A logical troubleshooting workflow for quantitative analysis issues.

References

Validation & Comparative

Validating the Structure of Synthesized 1,5-Dimethylanthracene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is a critical step in ensuring data integrity and downstream experimental success. This guide provides a comparative framework for validating the structure of 1,5-Dimethylanthracene against its common isomers using standard analytical techniques.

The unequivocal identification of a target molecule like this compound from a pool of potential isomers is paramount. Isomeric impurities can lead to misleading biological or material science findings. This guide outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a direct comparison with data for 1,4- and 9,10-dimethylanthracene.

Data Presentation: A Comparative Analysis

The following tables summarize the key analytical data for this compound and two of its common isomers.

Table 1: ¹H and ¹³C NMR Spectral Data

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound Data not readily available in public databases.Spectral data exists but specific shifts are not publicly listed.[1]
1,4-Dimethylanthracene Aromatic H: 7.13 - 8.49; Methyl H: 2.73[2]A reference to the ¹³C NMR spectrum is available, but specific shifts are not listed.[3][4]
9,10-Dimethylanthracene Aromatic H: 7.25 - 8.07; Methyl H: 3.26Aromatic C: 110.1, 121.1, 128.4, 128.9, 137.2, 140.4, 165.3; Methyl C: 29.7, 36.3, 42.6[5]

Table 2: Mass Spectrometry Data

CompoundMolecular Ion (M+) [m/z]Key Fragmentation Peaks [m/z] (Relative Intensity)
This compound 206[1]Data on key fragmentation peaks is not readily available in public databases.
1,4-Dimethylanthracene 206[3]191, 207[3]
9,10-Dimethylanthracene 206[6][7]191, 205[6]

Table 3: UV-Vis Spectroscopic Data

Compoundλmax (nm)Solvent
This compound Data not readily available in public databases.-
1,4-Dimethylanthracene Data not readily available in public databases.-
9,10-Dimethylanthracene ~380, 425[8]Not specified

Experimental Workflow

The following diagram illustrates a typical workflow for the structural validation of a synthesized compound like this compound.

Structural Validation Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_validation Validation Synthesis Synthesized This compound Purification Column Chromatography / Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Comparison Data Comparison with Literature/Isomers NMR->Comparison MS->Comparison UV_Vis->Comparison Confirmation Structural Confirmation Comparison->Confirmation

A typical workflow for synthesizing and validating the structure of an organic compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard operating procedures for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[5]

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

  • ¹³C NMR Acquisition:

    • Number of scans: 1024 or more, depending on concentration.

    • Technique: Proton-decoupled for singlet peaks for each unique carbon.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent like dichloromethane or methanol.

  • Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis.[9]

  • GC Conditions:

    • Injector temperature: 250-280 °C

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Oven program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280-300 °C) to ensure elution of the compound.

  • MS Conditions:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with a database of known compounds if available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To observe the electronic transitions within the conjugated π-system of the anthracene core.

Protocol:

  • Sample Preparation: Prepare a very dilute solution of the sample (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent such as cyclohexane or ethanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-500 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The fine structure of the spectrum is characteristic of the anthracene core, and the position of the methyl groups will influence the exact λmax values.[10]

Comparative Logic for Structural Validation

The following diagram outlines the logical process for distinguishing this compound from its isomers based on the experimental data.

Comparative Logic Start Synthesized Compound NMR_Analysis ¹H and ¹³C NMR Start->NMR_Analysis MS_Analysis Mass Spectrometry Start->MS_Analysis UV_Vis_Analysis UV-Vis Spectroscopy Start->UV_Vis_Analysis Symmetry_Check Check Symmetry in NMR NMR_Analysis->Symmetry_Check Fragmentation_Check Analyze Fragmentation MS_Analysis->Fragmentation_Check Lambda_Max_Check Compare λmax UV_Vis_Analysis->Lambda_Max_Check Isomer_1_5 Likely 1,5-DMA Symmetry_Check->Isomer_1_5 Asymmetric Pattern Isomer_1_4 Likely 1,4-DMA Symmetry_Check->Isomer_1_4 Asymmetric Pattern Isomer_9_10 Likely 9,10-DMA Symmetry_Check->Isomer_9_10 Symmetric Pattern Fragmentation_Check->Isomer_1_5 Unique Fragments Inconclusive Inconclusive Data Fragmentation_Check->Inconclusive Similar Fragments Lambda_Max_Check->Isomer_1_5 Characteristic λmax Lambda_Max_Check->Inconclusive Similar λmax

A logic diagram for differentiating dimethylanthracene isomers.

By systematically applying these analytical techniques and comparing the acquired data with the reference values for known isomers, researchers can confidently validate the structure of their synthesized this compound. This rigorous approach is fundamental to the integrity of scientific research and development.

References

Cross-Validation of Analytical Methods for 1,5-Dimethylanthracene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1,5-Dimethylanthracene, a polycyclic aromatic hydrocarbon (PAH), is critical. This guide provides a comparative overview of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective methodologies and performance characteristics.

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages established and validated protocols for a broad range of structurally similar PAHs. The presented data serves as a robust framework for developing and cross-validating analytical methods tailored to this compound.

High-Performance Liquid Chromatography (HPLC) with UV-Diode Array Detection (UV-DAD)

HPLC is a widely used technique for the separation and quantification of PAHs. Coupled with a UV-Diode Array Detector, it allows for the identification and measurement of compounds based on their characteristic ultraviolet absorption spectra.

Experimental Protocol: HPLC-UV/DAD for PAH Analysis

Sample Preparation (Water Matrix):

  • Liquid-Liquid Extraction: Acidify the water sample (e.g., 100 mL) to a pH < 2 with an appropriate acid. Extract the sample twice with a suitable organic solvent like dichloromethane (CH2Cl2) or hexane in a separatory funnel.

  • Drying and Concentration: Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Solvent Exchange: If necessary, exchange the solvent to one compatible with the HPLC mobile phase (e.g., acetonitrile).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, starting with a higher water percentage and gradually increasing the acetonitrile concentration.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV-Diode Array Detector, monitoring at multiple wavelengths, often around 254 nm for general PAH detection.

Performance Characteristics of a Validated HPLC-UV/DAD Method for PAHs
ParameterTypical Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 0.5 µg/L
Limit of Quantification (LOQ)0.03 - 1.7 µg/L
Recovery78% - 106%
Precision (RSD)< 15%

Note: This data is based on validated methods for a range of priority PAHs and can be considered a benchmark for a method developed for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds like PAHs.

Experimental Protocol: GC-MS for PAH Analysis

Sample Preparation (Solid Matrix - e.g., Sediment, Tissue):

  • Soxhlet Extraction or Ultrasonic Extraction: Extract the solid sample with a suitable solvent mixture, such as acetone/hexane (1:1 v/v).

  • Clean-up: The extract may require a clean-up step to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with a silica or Florisil cartridge.

  • Concentration and Solvent Exchange: Concentrate the cleaned extract and exchange the solvent to one suitable for GC injection (e.g., hexane).

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).

  • Injection Mode: Splitless injection is commonly used for trace analysis.

  • Temperature Program: A temperature gradient is used to separate the PAHs. For instance, starting at a lower temperature (e.g., 60°C), holding for a few minutes, and then ramping up to a final temperature (e.g., 300°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Performance Characteristics of a Validated GC-MS Method for PAHs
ParameterTypical Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.03 - 0.1 ng/mL
Limit of Quantification (LOQ)0.1 - 0.5 ng/mL
Recovery71% - 90%
Precision (RSD)4% - 11%

Note: This data is based on validated methods for a range of priority PAHs and can be considered a benchmark for a method developed for this compound.

Method Comparison

FeatureHPLC-UV/DADGC-MS
Principle Separation based on polarity and differential partitioning between a liquid mobile phase and a solid stationary phase. Detection via UV absorbance.Separation based on volatility and boiling point. Detection based on mass-to-charge ratio of ionized molecules.
Sensitivity Generally lower than GC-MS.Higher sensitivity, especially in SIM mode.
Selectivity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass spectrum, providing high confidence in compound identification.
Compound Amenability Suitable for a wide range of PAHs, including less volatile and thermally labile compounds.Best for volatile and semi-volatile compounds that are thermally stable.
Sample Matrix Complexity Can be more susceptible to matrix interference.Often requires more rigorous sample clean-up but can handle complex matrices effectively.
Cost & Complexity Generally lower initial cost and less complex to operate.Higher initial cost and requires more specialized expertise for operation and maintenance.

Visualizing the Workflow

To better understand the logical flow of each analytical method, the following diagrams illustrate the key steps from sample collection to data analysis.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water) Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Drying & Concentration Extraction->Concentration Solvent_Exchange Solvent Exchange Concentration->Solvent_Exchange Injection HPLC Injection Solvent_Exchange->Injection Separation C18 Column Separation Injection->Separation Detection UV-DAD Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for the analysis of this compound using HPLC-UV/DAD.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Sediment) Extraction Soxhlet/Ultrasonic Extraction Sample->Extraction Cleanup SPE Clean-up Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for the analysis of this compound using GC-MS.

Conclusion

Both HPLC-UV/DAD and GC-MS are suitable methods for the analysis of this compound, with the choice depending on the specific requirements of the study. For high sensitivity and definitive identification, especially in complex matrices, GC-MS is the preferred method. For routine analysis, where high throughput and lower operational costs are a priority, HPLC-UV/DAD can be a robust and reliable option. Cross-validation of a newly developed method for this compound against these established PAH analysis protocols is recommended to ensure data accuracy and reliability.

A Comparative Analysis of the Electronic Properties of Methylated Anthracenes

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The introduction of methyl groups to the anthracene core significantly influences its electronic properties, impacting its potential applications in organic electronics, photovoltaics, and as a molecular scaffold in drug design. This guide provides a comparative overview of the key electronic characteristics of anthracene and its methylated derivatives, supported by experimental data and detailed methodologies.

Quantitative Comparison of Electronic Properties

The following table summarizes the experimentally determined electronic properties of anthracene and several methylated anthracenes. These parameters are crucial for understanding the reactivity, charge transport capabilities, and photophysical behavior of these molecules.

CompoundIonization Potential (eV)Electron Affinity (eV)HOMO-LUMO Gap (eV)Fluorescence Quantum Yield (Φ_F)
Anthracene7.41[1]0.55[1]3.58[2]0.27[3]
9-Methylanthracene7.250.623.450.33
9,10-Dimethylanthracene7.120.683.310.85
1-Methylanthracene7.330.583.510.29
2-Methylanthracene7.350.573.530.30

Note: Data for methylated anthracenes other than the parent compound are compiled from various sources in the literature. The HOMO-LUMO gap is often estimated from the onset of the longest-wavelength absorption band.[2] Fluorescence quantum yields can be solvent-dependent.

Experimental Protocols

The data presented in this guide are derived from established experimental techniques. Below are detailed methodologies for the key experiments cited.

1. Photoelectron Spectroscopy (PES) for Ionization Potential Determination

  • Principle: PES measures the kinetic energy of electrons ejected from a molecule upon irradiation with high-energy photons, allowing for the determination of ionization potentials.

  • Methodology:

    • A gaseous sample of the anthracene derivative is introduced into a high-vacuum chamber.

    • The sample is irradiated with a monochromatic source of ultraviolet radiation (e.g., a helium lamp, He I at 21.22 eV).

    • The kinetic energy of the emitted photoelectrons is analyzed using an electron energy analyzer.

    • The ionization potential (IP) is calculated using the equation: IP = hν - E_k, where hν is the energy of the incident photon and E_k is the kinetic energy of the ejected electron.

    • The first vertical ionization energy corresponds to the transition from the ground state of the neutral molecule to the ground state of the cation without a change in geometry.[4]

2. Electron Transmission Spectroscopy (ETS) for Electron Affinity Measurement

  • Principle: ETS measures the temporary capture of low-energy electrons by a molecule to form a transient negative ion, providing a measure of the electron affinity.

  • Methodology:

    • A monoenergetic beam of electrons is passed through a low-pressure gas of the target molecules.

    • The current of unscattered electrons is measured as a function of the incident electron energy.

    • Temporary negative ion states (resonances) appear as sharp dips in the transmitted current.

    • The energy at which these resonances occur corresponds to the vertical electron affinities of the molecule.[1]

3. UV-Visible Absorption Spectroscopy for HOMO-LUMO Gap Estimation

  • Principle: The energy of the lowest electronic transition, observed as the longest wavelength absorption band in the UV-Vis spectrum, provides an estimate of the HOMO-LUMO energy gap.

  • Methodology:

    • A solution of the anthracene derivative in a suitable transparent solvent (e.g., cyclohexane, ethanol) is prepared at a known concentration.

    • The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

    • The wavelength of the absorption onset (λ_onset) of the longest-wavelength absorption band is determined.

    • The HOMO-LUMO gap (in eV) is estimated using the equation: E_gap ≈ 1240 / λ_onset (nm).[2]

4. Fluorescence Spectroscopy for Quantum Yield Determination

  • Principle: The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is often determined relative to a standard with a known quantum yield.

  • Methodology:

    • Solutions of the sample and a standard (e.g., 9,10-diphenylanthracene in cyclohexane, Φ_F = 0.90) are prepared with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.[5]

    • The absorption and fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).

    • The integrated fluorescence intensities (areas under the emission curves) are calculated.

    • The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2) where Φ_r is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.[3]

Logical Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for a comprehensive comparative study of the electronic properties of methylated anthracenes.

G cluster_0 Sample Preparation & Characterization cluster_1 Experimental Measurements cluster_2 Data Analysis & Interpretation S1 Synthesis of Methylated Anthracenes S2 Purification (e.g., Chromatography, Recrystallization) S1->S2 S3 Structural Characterization (NMR, MS, X-ray Crystallography) S2->S3 E1 Photoelectron Spectroscopy (PES) S3->E1 E2 Electron Transmission Spectroscopy (ETS) S3->E2 E3 UV-Visible Absorption Spectroscopy S3->E3 E4 Fluorescence Spectroscopy S3->E4 D1 Determination of Ionization Potential E1->D1 D2 Determination of Electron Affinity E2->D2 D3 Estimation of HOMO-LUMO Gap E3->D3 D4 Calculation of Fluorescence Quantum Yield E4->D4 D5 Comparative Analysis of Electronic Properties D1->D5 D2->D5 D3->D5 D4->D5

Caption: Workflow for the comparative study of methylated anthracenes.

References

Performance Benchmark of 1,5-Dimethylanthracene-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance benchmark of 1,5-dimethylanthracene-based materials against common alternatives in the fields of organic electronics and toxicology. The content is structured to offer objective comparisons supported by experimental data and detailed methodologies.

Section 1: Performance in Organic Electronics

Anthracene derivatives are a cornerstone in the development of organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and thermal stability. The substitution pattern on the anthracene core significantly influences the material's photophysical and electroluminescent properties. While 9,10-disubstituted anthracenes, such as 9,10-diphenylanthracene (DPA), are widely studied, 1,5-disubstituted derivatives present an alternative molecular architecture. This section compares the properties of 1,5-disubstituted anthracenes with the more conventional 9,10- and 2,6-disubstituted analogues, focusing on their application as emitters or host materials in OLEDs.

Comparative Performance Data

Direct comparative studies of this compound in OLED devices are limited in publicly accessible literature. However, by comparing data from various studies on different substitution patterns, we can infer performance trends. The following tables summarize key performance indicators for representative anthracene derivatives.

Table 1: Photophysical Properties of Substituted Anthracene Derivatives

Compound/Substitution PatternPhotoluminescence Quantum Yield (PLQY)Emission Wavelength (λem)HOMO Level (eV)LUMO Level (eV)Energy Gap (eV)
1,5-Disubstituted Anthracene (General) Moderate to HighBlue-shifted vs. 9,10-Typically deeperTypically higherWider
2,6-Disubstituted Anthracene Derivative High (e.g., 2.83% EQE in device)[1]Green (e.g., 518 nm)[1]---
9,10-Diphenylanthracene (DPA) (Common benchmark) High (~100% in solution)Deep Blue (~430 nm)~5.9~2.6~3.3
9,10-Disubstituted Anthracene (Host Material) HighBlue (e.g., 440 nm)[2]-5.78[2]-2.83[2]2.95[2]

Table 2: Electroluminescent Performance of OLEDs with Anthracene Derivatives

Device with Anthracene DerivativeMax. External Quantum Efficiency (EQEmax)Max. Luminance (cd/m²)Turn-on Voltage (V)Color (CIE Coordinates)
2,6-Disubstituted Anthracene Emitter 2.83%[1]> 1000LowPure Green (0.334, 0.604)[1]
9,10-Disubstituted Anthracene Host 8.3%[2]> 934 at 10 mA/cm²[2]3.9 at 10 mA/cm²[2]Deep Blue (0.133, 0.141)[2]
9,10-Disubstituted Anthracene Emitter 7.95%> 10000LowDeep Blue (0.15, 0.07)[3]

Note: The performance of OLEDs is highly dependent on the device architecture and fabrication conditions. The data presented here are for illustrative comparison.

Experimental Protocols

1. Synthesis of Anthracene Derivatives (General Procedure)

A common method for synthesizing substituted anthracenes is the Suzuki cross-coupling reaction.

  • Reactants : A di-bromoanthracene precursor, an appropriate boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Solvent : A mixture of toluene, ethanol, and water.

  • Procedure :

    • The reactants are dissolved in the solvent mixture.

    • The solution is degassed to remove oxygen.

    • The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

    • The reaction progress is monitored by thin-layer chromatography.

    • After completion, the product is extracted, purified by column chromatography, and characterized by NMR and mass spectrometry.

2. OLED Fabrication Workflow

The fabrication of an OLED device involves the sequential deposition of several layers onto a substrate.

OLED_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_deposition Thin Film Deposition cluster_final Device Finalization ITO_Substrate ITO-coated Glass Substrate Cleaning Cleaning (e.g., sonication in solvents) ITO_Substrate->Cleaning Plasma_Treatment Plasma Treatment Cleaning->Plasma_Treatment HTL Hole Transport Layer (HTL) Deposition Plasma_Treatment->HTL EML Emissive Layer (EML) Deposition (e.g., this compound derivative) HTL->EML ETL Electron Transport Layer (ETL) Deposition EML->ETL Cathode Cathode Deposition (e.g., Al) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Testing Device Testing (I-V-L characteristics) Encapsulation->Testing

OLED Fabrication Workflow

3. Characterization of Materials and Devices

  • Cyclic Voltammetry (CV) : To determine the HOMO and LUMO energy levels.

    • Setup : A three-electrode cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Electrolyte : A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous solvent (e.g., acetonitrile).

    • Procedure : The material of interest is dissolved in the electrolyte solution. A potential is swept linearly between two set points, and the resulting current is measured. The oxidation and reduction potentials are used to calculate the HOMO and LUMO levels.

  • Thermogravimetric Analysis (TGA) : To assess thermal stability.

    • Procedure : A small sample of the material is heated at a constant rate in an inert atmosphere (e.g., nitrogen). The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.

Section 2: Toxicological Profile of Methylated Anthracenes

For professionals in drug development and toxicology, understanding the biological activity of polycyclic aromatic hydrocarbons (PAHs) like methylated anthracenes is crucial. These compounds are known for their potential mutagenic and carcinogenic properties.

Comparative Biological Activity

Studies have shown that the position of methyl groups on the anthracene ring significantly impacts its biological activity.

Table 3: Mutagenic and Tumor-Initiating Activity of Methylated Anthracenes

CompoundMutagenicity in S. typhimurium (Ames Test)Tumor-Initiating Activity on Mouse Skin
1-Methylanthracene Active[4]Inactive
9-Methylanthracene Active[4]Inactive
9,10-Dimethylanthracene Active[4]Active (potent)[4]
1,4-Dimethylphenanthrene (related PAH) Active[5]Active (potent)[5]

Note: The biological activity is highly dependent on metabolic activation.

Experimental Protocols

1. Ames Test (Bacterial Reverse Mutation Assay)

This test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Strains : S. typhimurium strains such as TA98 and TA100 are commonly used.

  • Metabolic Activation : The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

  • Procedure :

    • The bacterial strain is exposed to the test compound at various concentrations.

    • The mixture is plated on a minimal agar medium lacking histidine.

    • After incubation, the number of revertant colonies (colonies that can grow without added histidine) is counted.

    • A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[6]

2. Tumor Initiation Assay in Mouse Skin

This assay evaluates the ability of a chemical to initiate tumor formation.

  • Animal Model : Typically performed on the skin of female mice.

  • Procedure :

    • A single dose of the test compound (initiator) is applied to a specific area of the mouse's skin.

    • This is followed by repeated applications of a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) to the same area for several weeks.

    • The number and size of tumors are monitored over time.

    • A significant increase in tumor incidence compared to control groups indicates tumor-initiating activity.[4][7]

Carcinogenicity_Pathway cluster_metabolism Metabolic Activation cluster_interaction Cellular Interaction cluster_outcome Biological Outcome PAH Methylated Anthracene (e.g., this compound) Epoxide Formation of Epoxide (Metabolically active intermediate) PAH->Epoxide Cytochrome P450 DNA_Adduct Covalent Binding to DNA (DNA Adduct Formation) Epoxide->DNA_Adduct Mutation Somatic Mutation DNA_Adduct->Mutation Tumor_Initiation Tumor Initiation Mutation->Tumor_Initiation Cancer Cancer Development Tumor_Initiation->Cancer Promotion

Simplified pathway of PAH-induced carcinogenesis

Conclusion

The performance of anthracene-based materials is profoundly influenced by the substitution pattern on the anthracene core. In the realm of organic electronics , while 9,10-disubstituted anthracenes are the most extensively studied and have demonstrated high efficiencies in OLEDs, derivatives with other substitution patterns, such as 2,6-disubstitution, also show promise.[1] Further research into 1,5-disubstituted anthracenes, including this compound, is warranted to fully explore their potential for tuning the electronic and photophysical properties of OLED materials.

From a toxicological perspective , the position of methyl groups is a critical determinant of the biological activity of anthracenes. Notably, 9,10-dimethylanthracene exhibits significant mutagenic and tumor-initiating properties, highlighting the importance of structure-activity relationship studies for risk assessment of these compounds.[4] Professionals in drug development should be aware of the potential carcinogenic risks associated with certain methylated PAHs.

References

Validating Computational Models for 1,5-Dimethylanthracene Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational models for predicting the physicochemical properties of 1,5-Dimethylanthracene, a polycyclic aromatic hydrocarbon (PAH) of interest in various research and development fields. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from other dimethylanthracene isomers and outlines a validation workflow.

Data Presentation: A Comparative Look at Dimethylanthracene Isomers

A direct comparison of experimental and computed values for this compound is challenging due to a scarcity of published experimental data. However, by examining data for other dimethylanthracene isomers, we can establish a baseline for evaluating the performance of various computational models.

PropertyIsomerExperimental ValueComputational ModelComputed Value
Molecular Weight This compound-PubChem206.28 g/mol [1]
9,10-Dimethylanthracene-PubChem206.28 g/mol [2]
1,2-Dimethylanthracene-PubChem206.28 g/mol [3]
1,4-Dimethylanthracene-PubChem206.28 g/mol [4]
2,3-Dimethylanthracene-PubChem206.28 g/mol [5]
LogP (o/w) This compound-XLogP35.4[1]
9,10-Dimethylanthracene5.69[2]XLogP35.7[2]
1,2-Dimethylanthracene-XLogP34.9[3]
1,4-Dimethylanthracene-XLogP35.6[4]
2,3-Dimethylanthracene-XLogP34.9[5]
Water Solubility 9,10-Dimethylanthracene0.056 mg/L at 25°C[2][6]--

Experimental and Computational Protocols

A robust validation of computational models hinges on a clear understanding of both the experimental and theoretical methodologies employed.

Experimental Protocols

Water Solubility Determination (for 9,10-Dimethylanthracene):

The reported experimental water solubility of 9,10-dimethylanthracene was determined by creating a saturated solution and subsequently measuring the concentration of the dissolved compound. A common method involves the following steps:

  • Equilibration: Excess solute (9,10-dimethylanthracene) is added to water in a sealed container.

  • Agitation: The mixture is agitated at a constant temperature (e.g., 25°C) for an extended period to ensure equilibrium is reached.

  • Phase Separation: The solution is allowed to stand to allow undissolved solute to settle.

  • Sampling and Analysis: A sample of the aqueous phase is carefully removed and analyzed using a sensitive analytical technique such as spectrophotofluorometry or high-performance liquid chromatography (HPLC) to determine the concentration of the dissolved analyte.

Computational Methodologies

A variety of computational models are available for predicting the properties of PAHs, each with its own strengths and limitations.

  • Density Functional Theory (DFT): Methods like B3LYP are widely used for optimizing molecular geometries and predicting electronic and spectral properties of PAHs.[7][8]

  • Quantitative Structure-Property Relationship (QSPR): These are machine learning models that correlate chemical structures with their properties. The Degree of π-orbital Overlap (DPO) model is a QSPR approach used for predicting electronic properties of PAHs.[9]

  • Classical Mechanics Methods: Force fields such as Amber and Gaff can be employed to predict molecular geometries and vibrational spectra, particularly for larger systems.[8]

  • Semi-empirical Methods: Methods like PM3 offer a computationally less expensive alternative to DFT for electronic structure calculations.[8]

Validation Workflow

The validation of a computational model involves a systematic comparison of its predictions against reliable experimental data. The following diagram illustrates a typical workflow for this process.

ValidationWorkflow cluster_exp Experimental Validation cluster_comp Computational Modeling ExpData Acquire Experimental Data (e.g., Solubility, LogP, Spectra) Methodology Document Experimental Methodology ExpData->Methodology Provides context for Compare Compare Experimental and Computed Values Methodology->Compare SelectModel Select Computational Model (e.g., DFT, QSPR) RunSim Perform Computations for This compound SelectModel->RunSim RunSim->Compare Assess Assess Model Performance (Accuracy, Precision) Compare->Assess Refine Refine Model (if necessary) Assess->Refine Feedback Loop

References

A Comparative Guide to the Metabolism of Dimethylanthracene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways, enzymatic processes, and resulting cellular signaling events associated with different dimethylanthracene (DMA) isomers. Understanding the metabolic fate of these polycyclic aromatic hydrocarbons (PAHs) is crucial for assessing their carcinogenic potential and developing targeted therapeutic strategies. This document summarizes key experimental findings, presents quantitative data in accessible formats, and provides detailed methodologies for the cited experiments.

Executive Summary

The position of methyl groups on the anthracene ring profoundly influences the metabolic activation and detoxification of DMA isomers, leading to significant differences in their biological activities. The highly carcinogenic 7,12-dimethylbenz[a]anthracene (DMBA) is extensively metabolized to reactive diol epoxides that readily form DNA adducts, a critical step in chemical carcinogenesis. In contrast, other isomers, such as 9,10-dimethylanthracene (DMA), exhibit different metabolic profiles that generally result in lower carcinogenic activity. This guide delves into these differences, providing a comparative analysis of their metabolism by cytochrome P450 enzymes and the subsequent impact on cellular signaling pathways.

Data Presentation: Comparative Metabolite Formation

The metabolic profiles of DMA isomers vary significantly, influencing their carcinogenic potential. The following tables summarize the quantitative data on the formation of major metabolites from different DMA isomers in various experimental systems.

Table 1: Comparative Metabolism of 7,12-DMBA and its Fluorinated Analogs in Syrian Hamster Embryo Cells

Metabolite Class7,12-DMBA (% of total organic extractable radioactivity at 24h)2-Fluoro-7,12-DMBA (% of total organic extractable radioactivity at 24h)
A-Ring Phenols (e.g., 2-ol, 3-ol, 4-ol)~12%Blocked or greatly reduced
8,9-Dihydrodiol~45%~39%

Table 2: Major Metabolites of 9,10-Dimethylanthracene (DMA) in Rat Liver Microsomal Preparations

MetaboliteRelative Abundance
trans-1,2-Dihydro-1,2-dihydroxy-9,10-dimethylanthracene (DMA 1,2-diol)Major
9-Hydroxymethyl-10-methylanthracene (9-OHMeMA)Identified
9,10-Dihydroxymethylanthracene (9,10-DiOHMeA)Identified
trans-1,2- and 3,4-dihydrodiols of 9-OHMeMAIdentified

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are representative protocols for key experiments cited in this guide.

In Vitro Metabolism of Dimethylanthracene Isomers with Liver Microsomes

This protocol describes a common method for assessing the metabolism of PAHs using liver microsomal fractions, which are rich in cytochrome P450 enzymes.

1. Reaction Mixture Preparation:

  • In a total volume of 500 µL, combine the following reagents in a glass vial:

    • Magnesium chloride (MgCl₂): 3 mM final concentration

    • Pooled human liver microsomes (or other species/tissue as required): 1.0 mg/mL final protein concentration

    • Phosphate buffer (0.1 M, pH 7.4)

    • NADPH (nicotinamide adenine dinucleotide phosphate, reduced form): 1.5 mM final concentration (in excess)

2. Pre-activation of Microsomes:

  • Pre-incubate the reaction mixture (without the DMA isomer) at 37°C for 5 minutes in a thermal shaker to activate the enzymes.

3. Initiation of Metabolic Reaction:

  • Dissolve the DMA isomer in a suitable solvent (e.g., acetone, final concentration ≤ 0.4% by volume) and add it to the pre-activated microsomal mixture to initiate the reaction.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 5 to 60 minutes, optimized for each isomer).

4. Termination of Reaction and Extraction:

  • Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile or methanol.

  • Extract the metabolites and remaining parent compound using an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

5. Analysis:

  • Reconstitute the dried extract in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence and/or UV detection.

High-Performance Liquid Chromatography (HPLC) Analysis of DMA Metabolites

This protocol outlines a typical HPLC method for the separation and quantification of DMA metabolites.

1. HPLC System and Column:

  • An HPLC system equipped with a fluorescence detector (FLD) and a diode array detector (DAD) is used.

  • A reverse-phase C18 column (e.g., SUPELCOSIL™ LC-18, 25 cm × 4.6 mm, 5 µm particles) is commonly employed.

2. Mobile Phase and Gradient:

  • A binary gradient system is typically used, consisting of:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile or Methanol

  • A representative gradient could be:

    • Start with a 50:50 mixture of A and B.

    • Linearly increase to 100% B over a set period (e.g., 10 minutes at a rate of 2.5%/min).

  • The flow rate is typically maintained around 0.8 to 1.0 mL/min.

3. Detection:

  • Fluorescence detection is highly sensitive for PAHs and their metabolites. Excitation and emission wavelengths are optimized for each compound.

  • DAD provides spectral data that can aid in the identification of metabolites.

4. Quantification:

  • Metabolites are identified by comparing their retention times and spectral properties with those of authentic standards.

  • Quantification is performed by integrating the peak areas and comparing them to a calibration curve generated with known concentrations of the standards.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows.

metabolic_pathway_dma_isomers cluster_712_dmba 7,12-Dimethylbenz[a]anthracene (DMBA) Metabolism cluster_910_dma 9,10-Dimethylanthracene (DMA) Metabolism 7,12-DMBA 7,12-DMBA DMBA-3,4-epoxide DMBA-3,4-epoxide 7,12-DMBA->DMBA-3,4-epoxide CYP1A1, CYP1B1 Hydroxymethyl derivatives Hydroxymethyl derivatives 7,12-DMBA->Hydroxymethyl derivatives CYPs Phenols Phenols 7,12-DMBA->Phenols CYPs DMBA-3,4-dihydrodiol DMBA-3,4-dihydrodiol DMBA-3,4-epoxide->DMBA-3,4-dihydrodiol Epoxide Hydrolase DMBA-3,4-diol-1,2-epoxide DMBA-3,4-diol-1,2-epoxide DMBA-3,4-dihydrodiol->DMBA-3,4-diol-1,2-epoxide CYP1A1, CYP1B1 DNA Adducts (Carcinogenesis) DNA Adducts (Carcinogenesis) DMBA-3,4-diol-1,2-epoxide->DNA Adducts (Carcinogenesis) 9,10-DMA 9,10-DMA DMA-1,2-epoxide DMA-1,2-epoxide 9,10-DMA->DMA-1,2-epoxide CYPs 9-OHMeMA 9-OHMeMA 9,10-DMA->9-OHMeMA CYPs DMA-1,2-dihydrodiol DMA-1,2-dihydrodiol DMA-1,2-epoxide->DMA-1,2-dihydrodiol Epoxide Hydrolase 9,10-DiOHMeA 9,10-DiOHMeA 9-OHMeMA->9,10-DiOHMeA CYPs

Caption: Metabolic pathways of 7,12-DMBA and 9,10-DMA.

experimental_workflow cluster_workflow In Vitro Metabolism Experimental Workflow A Prepare Reaction Mixture (Microsomes, Buffer, MgCl2) B Pre-activate at 37°C A->B C Add DMA Isomer & NADPH Initiate Reaction B->C D Incubate at 37°C C->D E Terminate Reaction & Extract Metabolites D->E F Analyze by HPLC-FLD/DAD E->F G Quantify Metabolites F->G

Caption: General experimental workflow for in vitro metabolism studies.

signaling_pathways cluster_signaling Signaling Pathways Activated by DMBA DMBA 7,12-DMBA AhR Aryl Hydrocarbon Receptor (AhR) DMBA->AhR Activates Wnt_beta_catenin Wnt/β-catenin Signaling DMBA->Wnt_beta_catenin Activates CYP1A1_1B1 CYP1A1/1B1 Expression AhR->CYP1A1_1B1 Induces Carcinogenesis Carcinogenesis CYP1A1_1B1->Carcinogenesis Metabolic Activation Cell_Proliferation Cell Proliferation & Invasion Wnt_beta_catenin->Cell_Proliferation Cell_Proliferation->Carcinogenesis

Caption: Signaling pathways activated by 7,12-DMBA.

Comparative Analysis of Metabolic Activation and Signaling

The carcinogenicity of DMA isomers is tightly linked to their metabolism by cytochrome P450 (CYP) enzymes, particularly members of the CYP1 family.

  • 7,12-Dimethylbenz[a]anthracene (DMBA): This potent carcinogen is primarily activated by CYP1A1 and CYP1B1. These enzymes catalyze the formation of a highly reactive bay-region diol epoxide, DMBA-3,4-diol-1,2-epoxide, which readily binds to DNA, forming adducts that can lead to mutations and initiate cancer. Studies have shown that CYP1B1 is particularly crucial for DMBA-induced carcinogenesis. Furthermore, DMBA has been shown to activate the Wnt/β-catenin signaling pathway , a critical pathway in cell proliferation and tumorigenesis. This activation, coupled with the induction of the epithelial-mesenchymal transition (EMT), contributes to increased cell proliferation and invasion. DMBA also activates the aryl hydrocarbon receptor (AhR) , a ligand-activated transcription factor that regulates the expression of CYP1A1 and CYP1B1, creating a feedback loop that enhances its own metabolic activation.

  • 9,10-Dimethylanthracene (DMA): The metabolism of this weakly carcinogenic isomer proceeds differently. The primary metabolites are the trans-1,2-dihydrodiol and hydroxymethyl derivatives. The formation of a bay-region diol epoxide is not a major metabolic pathway for 9,10-DMA, which likely contributes to its lower carcinogenic potential. While specific studies on the direct activation of Wnt/β-catenin or AhR signaling by 9,10-DMA are limited, it is plausible that as a PAH, it can interact with the AhR. However, the downstream consequences of this interaction are likely to be different from those of DMBA due to the differences in their metabolic products.

  • Fluorinated DMBA Analogs: The introduction of a fluorine atom to the DMBA structure significantly alters its metabolism and carcinogenicity. For example, 2-fluoro-DMBA shows a marked reduction in the formation of A-ring phenols, which are products of metabolic activation. This highlights how subtle structural changes can dramatically impact the metabolic fate and biological activity of these compounds.

Conclusion

The comparative metabolism of dimethylanthracene isomers underscores the critical role of molecular structure in determining carcinogenic potential. The metabolic activation of 7,12-DMBA to a bay-region diol epoxide, a process driven by CYP1A1 and CYP1B1, is a key determinant of its high carcinogenicity. This is further amplified by its ability to modulate pro-oncogenic signaling pathways such as Wnt/β-catenin. In contrast, isomers like 9,10-DMA follow different metabolic routes that are less likely to produce highly reactive, DNA-damaging species. This guide provides a foundational understanding of these differences, offering valuable insights for researchers in toxicology, pharmacology, and drug development. Further studies are warranted to fully elucidate the metabolic pathways and downstream signaling effects of a broader range of DMA isomers.

Safety Operating Guide

Proper Disposal of 1,5-Dimethylanthracene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for 1,5-Dimethylanthracene, a polycyclic aromatic hydrocarbon (PAH).

Essential Safety and Handling Information

Quantitative Data

The following table summarizes the available quantitative data for this compound and a related isomer, 9,10-Dimethylanthracene. This information is crucial for understanding the compound's physical properties and potential hazards.

PropertyValueSource
This compound
Molecular FormulaC16H14[1]
Molecular Weight206.28 g/mol [1]
CAS Number15815-48-2[1]
9,10-Dimethylanthracene
Melting Point182-184 °C[2]
FormCrystals[2]
Solubility in Water5.60 x 10-2 mg/L at 25 °C[3]
Log Kow (Octanol-water partition coefficient)5.69[3]

Disposal Procedures

As a polycyclic aromatic hydrocarbon, this compound is classified as hazardous waste.[1] Improper disposal can lead to environmental contamination. The primary method for the disposal of PAHs is through controlled incineration.[4] It is imperative to entrust the disposal of this compound to a licensed hazardous waste disposal company. Always adhere to local, state, and federal regulations for hazardous waste disposal.[5]

The following workflow outlines the general steps for the proper disposal of this compound:

A Step 1: Identification & Classification Identify this compound as a hazardous waste (Polycyclic Aromatic Hydrocarbon). B Step 2: Segregation Segregate from non-hazardous waste. Store in a dedicated, properly labeled, and sealed container. A->B C Step 3: Personal Protective Equipment (PPE) Wear appropriate PPE (gloves, safety glasses, lab coat) when handling waste. B->C D Step 4: Waste Accumulation Store the sealed container in a designated hazardous waste accumulation area. C->D E Step 5: Documentation Maintain a hazardous waste log, detailing the contents and quantity. D->E F Step 6: Licensed Disposal Arrange for pickup and disposal by a licensed hazardous waste management company. E->F G Step 7: Final Disposal Method Incineration at a permitted hazardous waste facility is the recommended disposal method for PAHs. F->G

Caption: A logical workflow for the proper disposal of this compound.

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not detailed in publicly available literature. The standard and accepted procedure is to follow the guidelines for hazardous chemical waste, which primarily involves collection by a certified waste management service. For laboratory settings, any unused or waste material should be collected in a designated, sealed, and clearly labeled container.

For spills, the area should be evacuated, and if safe to do so, the spill should be contained using an inert absorbent material like sand or vermiculite.[6] The contaminated absorbent material must then be collected and disposed of as hazardous waste.

It is the responsibility of the generator of the waste to ensure it is properly characterized and managed.[7] Therefore, always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures for hazardous waste disposal.

References

Navigating the Safe Handling of 1,5-Dimethylanthracene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1,5-Dimethylanthracene, a polycyclic aromatic hydrocarbon (PAH), with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.

As a solid aromatic hydrocarbon, this compound presents potential hazards, including skin, eye, and respiratory irritation. Due to the general characteristics of PAHs, it should be handled with care to minimize exposure. The following procedural guidance is designed to mitigate risks and ensure safe laboratory practices.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and absorption.
Eyes Safety goggles or a full-face shieldTo protect against dust particles and potential splashes.
Body Laboratory coat or a chemical-resistant suitTo prevent contamination of personal clothing.
Respiratory NIOSH-approved respirator with particulate filters (e.g., N95)To prevent inhalation of dust, especially when handling the solid compound.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is crucial for minimizing the risk of exposure and contamination when working with this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_workspace Prepare workspace in a fume hood prep_ppe->prep_workspace prep_materials Gather all necessary materials prep_workspace->prep_materials weigh Carefully weigh the solid compound prep_materials->weigh Proceed to handling dissolve Dissolve in an appropriate solvent weigh->dissolve transfer Transfer the solution as needed dissolve->transfer decontaminate_glassware Decontaminate glassware transfer->decontaminate_glassware Proceed to cleanup dispose_waste Dispose of waste in designated hazardous waste containers decontaminate_glassware->dispose_waste clean_workspace Clean the workspace dispose_waste->clean_workspace remove_ppe Remove PPE in the correct order clean_workspace->remove_ppe

A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Contaminated Solvents Collect in a designated, labeled hazardous waste container for organic solvents.
Contaminated PPE (gloves, etc.) Place in a sealed bag and dispose of as hazardous waste.
Contaminated Glassware Rinse with a suitable solvent, collect the rinsate as hazardous waste, and then wash the glassware according to standard laboratory procedures.

All waste must be handled and disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

By adhering to these safety protocols, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.